trans-EKODE-(E)-Ib
Description
Properties
IUPAC Name |
9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMABBHQYMBYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Landscape of trans-EKODE-(E)-Ib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, a member of the epoxyketooctadecenoic acid (EKODE) family, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2][3] This molecule has garnered significant interest within the scientific community due to its role in cellular signaling pathways related to oxidative stress and its potential as a biomarker for inflammatory diseases.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological reactivity of this compound, presenting key data and experimental methodologies to support further research and development.
Chemical and Physical Properties
This compound is structurally characterized by a trans carbon-carbon double bond situated between a 9-keto group and a 12,13-epoxy group.[1][2] Its chemical identity is well-defined, with a molecular formula of C18H30O4 and a molecular weight of 310.4 g/mol .[1][7] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C18H30O4 | [1][7] |
| Molecular Weight | 310.4 g/mol | [1][7] |
| IUPAC Name | (E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid | [7][8] |
| CAS Number | 478931-82-7 | [1][7][9] |
| Canonical SMILES | CCCCC[C@H]1--INVALID-LINK--/C=C/C(=O)CCCCCCCC(=O)O | [7] |
| InChI Key | RCMABBHQYMBYKV-GAEQQSHZSA-N | [7] |
| Topological Polar Surface Area | 66.9 Ų | [7][10] |
| Hydrogen Bond Donors | 1 | [2][10] |
| Hydrogen Bond Acceptors | 4 | [2][10] |
| Rotatable Bonds | 14 | [2][10] |
| λmax | 233 nm | [1] |
| Purity | >98% (Commercially available) | [1][3] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1][9] |
| Boiling Point (Predicted) | 476.5±30.0 °C | [9] |
| Density (Predicted) | 1.066±0.06 g/cm3 | [9] |
| pKa (Predicted) | 4.77±0.10 | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound and its isomers has been accomplished, making these important molecules available for detailed chemical and biological evaluation.[11][12] The key steps in the synthesis of the EKODE-(E)-I series, which includes this compound, involve Wittig-type reactions and aldol (B89426) condensations.[11][12]
Synthetic Workflow for EKODE-(E)-I Series
Caption: Synthetic workflow for the EKODE-(E)-I series.
Experimental Protocol: Synthesis of trans/cis-EKODE-(E)-Ib
The synthesis of trans/cis-EKODE-(E)-Ib is achieved through a multi-step process that utilizes a reverse Wittig coupling strategy.[11]
-
Preparation of the Wittig Reagent: Azelaic acid monomethyl ester is first converted to its corresponding acid chloride in a 91% yield.[11] This acid chloride is then reacted with the ylide generated from the deprotonation of methyltriphenylphosphonium bromide with n-BuLi to form the Wittig reagent.[11]
-
Wittig Reaction and Elongation: An appropriate aldehyde is elongated via a Wittig-type reaction with the prepared Wittig reagent, resulting in a mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate in a 65% yield.[11]
-
Demethylation and Isolation: The final step involves demethylation using LiOH. Following this, preparative Thin Layer Chromatography (TLC) is used to separate the isomers, yielding 63% this compound and 4% cis-EKODE-(E)-Ib.[11]
Biological Activity and Signaling Pathways
This compound is a biologically active molecule that originates from the nonenzymatic autooxidation of linoleic acid during oxidative stress.[1][3] It has been shown to elicit specific cellular responses, highlighting its role in cell signaling.
Activation of the Antioxidant Response Element (ARE)
A key biological activity of this compound is the activation of the antioxidant response element (ARE), a critical pathway in the cellular defense against oxidative stress.[1][2][13] This activation leads to the induction of cytoprotective genes, such as NQO1, at both the transcript and protein levels.[1][13] The ARE activation by EKODE is dependent on the transcription factor NRF2 and the PI3-kinase pathway.[13]
Caption: Activation of the ARE pathway by this compound.
Other Biological Activities
In addition to ARE activation, this compound has been observed to stimulate the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells at concentrations of 1-5 µM.[1][2][3] This effect is believed to be mediated by an increase in intracellular calcium levels.[1][2][3]
Reactivity and Adduct Formation
The electrophilic nature of this compound, conferred by its α,β-unsaturated epoxyketone core, allows it to react with biological nucleophiles.[4][6] This reactivity is crucial to its biological effects and its potential as a biomarker.
Reaction with Cysteine
Studies have shown that this compound reacts with cysteine residues.[5] This reaction proceeds via a rapid Michael addition, followed by a slower rearrangement and epoxide ring-opening, leading to the formation of stable advanced lipoxidation end products (ALEs).[5][6]
Experimental Protocol: Kinetic Studies of EKODE Reactivity
The kinetics of the reaction between EKODEs and nucleophiles can be monitored using UV spectroscopy.[4]
-
Reaction Mixture Preparation: A solution of 10 µM EKODE (e.g., this compound) and 100 µM of a nucleophile (e.g., N-acetyl-cysteine-methyl ester) is prepared in a buffer (e.g., PBS containing 20% acetonitrile).[4]
-
UV Spectroscopic Analysis: The reaction mixture is placed in a UV quartz cuvette with a 10 mm path length. The reaction is monitored over time using a UV/VIS spectrophotometer equipped with a temperature controller.[4]
Conclusion
This compound is a well-characterized lipid peroxidation product with significant biological activities. Its defined chemical properties, established synthetic routes, and known interactions with key cellular signaling pathways make it a valuable tool for researchers in the fields of oxidative stress, inflammation, and drug development. The detailed information and protocols provided in this guide serve as a foundational resource for further investigation into the multifaceted roles of this intriguing molecule.
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. This compound - Biochemicals - CAT N°: 10004224 [bertin-bioreagent.com]
- 4. pnas.org [pnas.org]
- 5. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H30O4 | CID 51665991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 478931-82-7 [m.chemicalbook.com]
- 10. Buy this compound (EVT-1169979) | 478931-82-7 [evitachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity of trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, has demonstrated a range of effects on cellular processes. This technical guide provides a comprehensive overview of its known biological activities, including the activation of the antioxidant response element, stimulation of steroidogenesis, and its role in inflammation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction
This compound, with the formal name 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid, is an epoxy-keto-octadecenoic acid isomer formed during oxidative stress through the nonenzymatic autooxidation of linoleic acid.[1][2] Its structure features a trans carbon-carbon double bond between a 9-keto group and a 12,13-epoxy group.[1] This molecule has garnered interest due to its diverse biological activities, which are detailed in this guide.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activities of this compound and related EKODEs.
Table 1: Activation of Antioxidant Response Element (ARE) and NQO1 Induction
| Cell Line | Treatment | Concentration (µM) | Fold Induction of ARE Activity | NQO1 mRNA Fold Induction | NQO1 Protein Level | Reference |
| IMR-32 Neuroblastoma | This compound (isomeric mixture) | 10 | 23.1 | 15.1 | Greatly Increased | [3] |
| IMR-32 Neuroblastoma | This compound (isomeric mixture) | 1 | - | Significantly less effective | Not Increased | [3] |
Table 2: Stimulation of Steroidogenesis
| Cell Type | Hormone Measured | Treatment | Concentration (µM) | Effect | Reference |
| Rat Adrenal Cells | Aldosterone (B195564) | This compound (isomeric mixture) | 0.5 - 5 | Stimulation | [4] |
| Rat Adrenal Cells | Aldosterone | This compound (isomeric mixture) | > 5 | Inhibition | [4] |
| Adrenal Cells | Aldosterone | This compound | 1 - 5 | Stimulation | [1] |
| Adrenal Cells | Corticosterone (B1669441) | This compound | 1 - 5 | Stimulation | [1] |
Table 3: Pro-inflammatory Effects of EKODE
| Cell Line | Cytokine/Chemokine | Treatment | Concentration (nM) | Fold Induction of mRNA | Reference |
| HCT-116 Colon Cancer | Mcp-1 | EKODE | 300 | ~2.5 | [2] |
| HCT-116 Colon Cancer | Il-6 | EKODE | 300 | ~2.0 | [2] |
| RAW 264.7 Macrophage | Mcp-1 | EKODE | 300 | ~4.0 | [2] |
| RAW 264.7 Macrophage | Il-6 | EKODE | 300 | ~3.5 | [2] |
Experimental Protocols
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This protocol is adapted from the methodology used to assess ARE activation by an isomeric mixture primarily containing this compound in IMR-32 human neuroblastoma cells.[3]
Objective: To quantify the activation of the ARE signaling pathway in response to this compound treatment.
Materials:
-
IMR-32 human neuroblastoma cells
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM/F-12 medium with 10% FBS
-
This compound (dissolved in a suitable solvent like DMSO)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed IMR-32 cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.
Aldosterone and Corticosterone Secretion Assay
This protocol is a generalized procedure based on the findings that this compound stimulates steroidogenesis in adrenal cells.[1][4]
Objective: To measure the amount of aldosterone and corticosterone secreted by adrenal cells following treatment with this compound.
Materials:
-
Rat adrenal cells (glomerulosa or fasciculata) or a suitable adrenal cell line (e.g., H295R)
-
Cell culture medium appropriate for the chosen cells
-
This compound (dissolved in a suitable solvent)
-
Aldosterone ELISA kit
-
Corticosterone ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture the adrenal cells in appropriate multi-well plates until they reach the desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted hormones.
-
ELISA: Perform the aldosterone and corticosterone ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each hormone and determine the concentration of aldosterone and corticosterone in the samples. Express the results as pg/mL or ng/mL.
Intracellular Calcium Imaging
This protocol is based on the finding that the stimulatory effect of this compound on aldosterone synthesis is mediated by a rise in intracellular calcium.[1]
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.
Materials:
-
Adrenal cells or other suitable cell line
-
Fura-2 AM or other ratiometric calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric analysis
Procedure:
-
Cell Seeding: Seed cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with HBS to remove extracellular dye.
-
Imaging Setup: Mount the coverslip on the microscope stage.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulation: Add this compound to the cells at the desired concentration.
-
Image Acquisition: Continuously record fluorescence images at both excitation wavelengths to monitor the change in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio for individual cells or regions of interest. The change in this ratio is proportional to the change in intracellular calcium concentration.
Signaling Pathways
Nrf2/ARE Signaling Pathway Activation
This compound is a potent activator of the Nrf2/ARE signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. The proposed mechanism involves the modification of Keap1, a repressor protein that targets Nrf2 for degradation. This modification leads to the stabilization and nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of target genes, including NQO1, leading to their transcription. The activation of this pathway by this compound has been shown to be dependent on PI3-kinase.[3]
Caption: Nrf2/ARE pathway activation by this compound.
Pro-inflammatory Signaling
EKODE has been shown to induce pro-inflammatory responses in both colon cancer cells and macrophages through a JNK-dependent mechanism.[2] This leads to the increased expression of pro-inflammatory cytokines such as IL-6 and MCP-1.
Caption: EKODE-induced pro-inflammatory signaling cascade.
Other Biological Activities
Apoptosis
Currently, there is limited direct evidence on the specific effects of this compound on apoptosis. Further research is required to elucidate its role, if any, in programmed cell death.
Effects on Cancer Cells
EKODE has been shown to exacerbate colonic inflammation and tumorigenesis in mice.[2] At nanomolar concentrations, it induces inflammatory responses in colon cancer cells.[2] However, at higher micromolar concentrations, it activates the cytoprotective Nrf2 pathway, which could potentially have opposing effects on cancer progression. The precise impact of this compound on different cancer types and its potential as a therapeutic target or a risk factor requires further investigation.
Conclusion
This compound is a multifaceted signaling molecule with a range of biological activities. Its ability to activate the Nrf2/ARE pathway highlights a potential cytoprotective role, while its pro-inflammatory effects and stimulation of steroidogenesis suggest its involvement in pathological processes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the complex biology of this lipid peroxidation product and its implications for human health and disease.
References
- 1. Roles of Lipid Peroxidation-Derived Electrophiles in Pathogenesis of Colonic Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to trans-EKODE-(E)-Ib: A Linoleic Acid Peroxidation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
During periods of oxidative stress, the highly abundant polyunsaturated fatty acid, linoleic acid, undergoes peroxidation to form a class of reactive molecules known as α,β-unsaturated epoxy-keto-octadecenoic acids (EKODEs). Nonenzymatic autooxidation of linoleic acid results in the formation of six primary EKODE isomers, which are differentiated by the positioning and orientation of their epoxy group in relation to the keto moiety.[1] Among these, trans-EKODE-(E)-Ib has emerged as a significant, biologically active product. Structurally, it is defined by a trans carbon-carbon double bond situated between the 9-keto and 12,13-epoxy groups.[1] This guide provides a comprehensive overview of this compound, including its formation, chemical properties, biological activities, and the experimental methodologies used for its synthesis and study.
Formation and Chemical Profile
This compound is a product of the nonenzymatic, free-radical-mediated peroxidation of linoleic acid.[2][3] This process, often initiated by factors like metal ions (e.g., Fe(II)), leads to the formation of various oxidized lipid species.[2][4]
Chemical Details:
-
Formal Name: 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid[1]
-
Synonyms: 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid[1]
-
CAS Number: 478931-82-7[1]
-
Molecular Formula: C₁₈H₃₀O₄[1]
-
Formula Weight: 310.4 g/mol [1]
Quantitative Data
The nonenzymatic autoxidation of linoleic acid yields a mixture of EKODE isomers. The relative abundance of these isomers provides insight into the chemical pathways of lipid peroxidation.
Table 1: Yields of EKODE Isomers from Linoleic Acid Autoxidation
| Isomer | Yield (%) after 18h Oxidation |
| cis-EKODE-(E)-Ia | 0.34 |
| cis-EKODE-(E)-Ib | 0.34 |
| trans-EKODE-(E)-Ia | 1.24 |
| trans -EKODE -( E )- Ib | 1.30 |
| trans-EKODE-(E)-IIa | 0.41 |
| trans-EKODE-(E)-IIb | 0.47 |
| Data sourced from Lin et al., J. Org. Chem. 2007.[2] The total yield of these six isomers was 4.1% at 18 hours, increasing to 4.7% at 48 hours before decreasing due to further oxidation.[2] The trans-EKODE-(E)-Ia/b regioisomers are the major products.[2] |
Biological Activity and Signaling Pathways
This compound exhibits distinct biological activities, primarily related to cellular stress responses and steroidogenesis.
Activation of the Antioxidant Response Element (ARE)
This compound is a potent activator of the Antioxidant Response Element (ARE), a critical component of the cellular defense against oxidative stress.[1][5] This activation leads to the induced expression of cytoprotective genes regulated by ARE, such as NAD(P)H quinone dehydrogenase 1 (NQO1).[1][5] This protective mechanism is crucial in neuronal cells.[1][5]
The activation of the ARE by EKODE is dependent on the transcription factor NRF2 and the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[6] Inhibition of PI3K with LY294002 has been shown to prevent the full activation of the ARE reporter by EKODE.[6]
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LIPID MAPS [lipidmaps.org]
- 6. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Role of trans-EKODE-(E)-Ib in Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-EKODE-(E)-Ib, a bioactive lipid peroxidation product derived from linoleic acid, has emerged as a significant modulator of cellular responses to oxidative stress. This technical guide provides an in-depth analysis of the mechanisms by which this compound activates cytoprotective pathways, with a particular focus on the Nrf2-ARE signaling cascade. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts targeting oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Cells have evolved intricate defense mechanisms to counteract oxidative damage, a key component of which is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[1]
This compound is an electrophilic lipid derivative produced during the peroxidation of linoleic acid, an abundant polyunsaturated fatty acid.[2] Its electrophilic nature allows it to react with cellular nucleophiles, such as cysteine residues on proteins, thereby initiating signaling cascades that can lead to the upregulation of protective genes.[3] This document will explore the detailed molecular interactions and cellular consequences of this compound exposure in the context of oxidative stress.
The Nrf2-ARE Signaling Pathway and this compound
The Nrf2-ARE pathway is a primary regulator of cellular redox homeostasis.[4] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][6]
This compound is a potent activator of this pathway.[2] Evidence suggests that it functions by modifying Keap1, thereby liberating Nrf2 to initiate the transcription of its target genes. The activation of this pathway by this compound has been shown to be dependent on PI3-kinase.[7]
Signaling Pathway Diagram
Caption: The signaling pathway of this compound in activating the Nrf2-ARE pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key markers of the oxidative stress response.
| Cell Line | Treatment Concentration | Duration | Fold Induction of NQO1 mRNA | Reference |
| IMR-32 (Human Neuroblastoma) | 10 µM | 8 hours | 15.1-fold | [2] |
| IMR-32 (Human Neuroblastoma) | 1 µM | 8 hours | Significantly less than 10 µM | [2] |
Table 1: Effect of this compound on NQO1 mRNA Expression.
| Cell Line | Treatment Concentration | Duration | Observation | Reference |
| IMR-32 (Human Neuroblastoma) | 10 µM | 24 hours | Greatly increased NQO1 protein levels | [2] |
| IMR-32 (Human Neuroblastoma) | 1 µM | 24 hours | No significant increase in NQO1 protein levels | [2] |
Table 2: Effect of this compound on NQO1 Protein Expression.
| Cell Line | Treatment Concentration | Duration | Change in Glutathione (B108866) (GSH) Levels | Reference |
| IMR-32 (Human Neuroblastoma) | 10 µM | 2 hours | ~22% decrease | [2] |
| IMR-32 (Human Neuroblastoma) | 10 µM | 16 hours | ~61% increase (peak) | [2] |
Table 3: Effect of this compound on Cellular Glutathione Levels.
| Cell Line | Stressor | Duration | Observation | Reference |
| M17 (Human Neuroblastoma) | 0.1 mM H₂O₂ | 24 hours | 100% increase in EKODE-IIb-Cys adducts | [3] |
Table 4: Induction of EKODE-Cysteine Adducts under Oxidative Stress.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: IMR-32 human neuroblastoma cells.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: this compound is dissolved in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5%. Cells are treated with the desired concentration of this compound for the indicated times.
Quantitative Real-Time PCR (qPCR) for NQO1
Caption: Workflow for qPCR analysis of NQO1 expression.
-
Cell Treatment: Plate IMR-32 cells and treat with this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 8 hours.[2]
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform real-time PCR using a TaqMan gene expression assay for human NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.[2]
-
Data Analysis: Calculate the relative expression of NQO1 mRNA using the comparative Ct (ΔΔCt) method.
Western Blotting for NQO1, Nrf2, and Keap1
-
Cell Lysis: After treatment with this compound for 24 hours, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against NQO1, Nrf2, Keap1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cellular Glutathione (GSH) Assay
-
Sample Preparation: Treat IMR-32 cells with 10 µM this compound for various time points (e.g., 2, 8, 16, 24 hours).[2] Harvest cells and resuspend in 5% sulfosalicylic acid (SSA).[2]
-
Lysis: Subject the cell suspension to two freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Assay: Use the supernatant to measure the total glutathione levels using a commercially available glutathione assay kit according to the manufacturer's instructions.[2]
ARE-Luciferase Reporter Assay
Caption: Workflow for the ARE-luciferase reporter assay.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant neuronal cell line) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Lysis and Assay: After the desired treatment duration (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Nrf2-Keap1 Interaction Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with a purified full-length Keap1 protein.
-
Blocking: Block the plate to prevent non-specific binding.
-
Incubation: Add purified full-length Nrf2 protein along with various concentrations of this compound or a known inhibitor.
-
Detection: Use a primary antibody against Nrf2 followed by an HRP-conjugated secondary antibody to detect the amount of Nrf2 bound to Keap1.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. A decrease in signal indicates that this compound is disrupting the Nrf2-Keap1 interaction.
NQO1 Enzyme Activity Assay
-
Lysate Preparation: Prepare cell or tissue lysates as described for Western blotting.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL bovine serum albumin, 0.2 mM NADH, and the cell lysate. For a negative control, include 20 µM dicoumarol, a specific NQO1 inhibitor.[8]
-
Initiation: Start the reaction by adding 2,6-dichlorophenolindophenol (DCPIP) to a final concentration of 20 µM.[8]
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculation: Calculate the dicoumarol-inhibitable NQO1 activity, which represents the specific activity of NQO1.[8]
Conclusion
This compound is a key signaling molecule generated during lipid peroxidation that plays a crucial role in the cellular defense against oxidative stress. Its ability to activate the Nrf2-ARE pathway, leading to the upregulation of cytoprotective enzymes like NQO1, highlights its potential as a therapeutic target and a biomarker for oxidative stress-related diseases. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the biological activities of this compound and to explore its therapeutic potential. Further studies are warranted to fully elucidate the dose-response relationships and the precise molecular interactions of this compound in various cellular contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Endogenous Formation of trans-EKODE-(E)-Ib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, a member of the epoxyketooctadecenoic acid (EKODE) family, is a biologically active lipid mediator derived from the oxidative metabolism of linoleic acid. As a product of lipid peroxidation, its formation is intricately linked to cellular redox status and has been implicated in a range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the endogenous formation of this compound, its quantification, and its downstream signaling effects, with a focus on experimental methodologies for researchers in drug development and life sciences.
Endogenous Formation of this compound
The biosynthesis of this compound originates from linoleic acid, an essential omega-6 fatty acid, through pathways initiated by both enzymatic and non-enzymatic mechanisms. These pathways converge on the formation of a key intermediate, 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is subsequently transformed into various EKODE isomers, including this compound.
Enzymatic Pathways
The enzymatic formation of this compound is a multi-step process primarily involving lipoxygenases (LOXs) and potentially cytochrome P450 (CYP) enzymes.
-
Lipoxygenase-Mediated Peroxidation: The initial and rate-limiting step in the enzymatic pathway is the introduction of a hydroperoxy group into linoleic acid. Specific isozymes of lipoxygenase, such as soybean lipoxygenase-1, can catalyze the formation of (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) from linoleic acid[1][2]. In mammals, various LOX isozymes are expressed in a tissue-specific manner and can contribute to the formation of 13-HPODE.
-
Conversion to EKODE: The subsequent conversion of 13-HPODE to this compound is less well-characterized. It is proposed to involve further enzymatic activities, potentially including peroxidases or other uncharacterized enzymes that facilitate the formation of the epoxy and keto moieties. While direct evidence for specific enzymes catalyzing this final step is limited, the involvement of CYP enzymes in the metabolism of linoleic acid to other epoxy fatty acids is well-established, suggesting a potential role for this enzyme family[3]. The primary CYP isoforms responsible for the conversion of linoleic acid to epoxyoctadecenoic acids are CYP2J2, CYP2C8, and CYP2C9[3].
Non-Enzymatic Pathway (Autoxidation)
In addition to enzymatic processes, this compound can be formed through non-enzymatic free radical-mediated oxidation of linoleic acid, a process often exacerbated during conditions of oxidative stress. This autoxidation process generates a mixture of EKODE isomers[4][5]. The reaction is initiated by the abstraction of a hydrogen atom from the bis-allylic carbon of linoleic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can be reduced to a hydroperoxide, including 13-HPODE. The decomposition of these hydroperoxides can then lead to the formation of EKODEs[4].
Quantitative Data
The levels of this compound and other EKODEs in biological systems are dynamic and depend on the balance between their formation and metabolism.
| Parameter | Value | Biological Context | Reference(s) |
| Plasma Concentration (Human) | 1 - 500 nM (mean of 50 nM) | Normal physiological range | [6] |
| 10⁻⁹ to 5x10⁻⁷ mol/L | Normal physiological range | [6] | |
| Concentration for Biological Activity | 1 - 5 µM | Stimulation of aldosterone (B195564) and corticosterone (B1669441) synthesis in adrenal cells | [6] |
| Cellular Response to Oxidative Stress | 100% increase in EKODE-IIb-Cys adducts | Human neuroblastoma cells (M17) treated with 0.1 mM H₂O₂ for 24 hours | [6] |
Experimental Protocols
The analysis of this compound in biological matrices is challenging due to its low abundance and potential for isomerization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.
Extraction of this compound from Human Plasma
This protocol is a representative method based on established techniques for lipid extraction.
a. Materials:
-
Human plasma (collected with EDTA)
-
Internal Standard (IS): d4-labeled this compound or a structurally similar analog
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
b. Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of MTBE and 250 µL of ultrapure water for liquid-liquid extraction.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (MTBE) containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
a. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-2 min, 40% B; 2-10 min, 40-95% B; 10-12 min, 95% B; 12-12.1 min, 95-40% B; 12.1-15 min, 40% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
b. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for fatty acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusion of authentic standards. For this compound (C₁₈H₃₀O₄, MW: 310.43), the precursor ion would be [M-H]⁻ at m/z 309.2. Product ions would be generated by collision-induced dissociation and would be specific to the molecule's structure.
-
Optimization: Ion source parameters (e.g., spray voltage, capillary temperature, gas flows) and collision energy should be optimized for maximum sensitivity.
c. Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability[7][8].
Signaling Pathways and Biological Function
This compound is an electrophilic molecule that can react with nucleophilic residues on proteins, thereby modulating cellular signaling pathways. A key target of this compound is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis[4][9][10][11].
Visualizations
Formation Pathway of this compound
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of trans-EKODE-(E)-Ib with Biological Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-EKODE-(E)-Ib, a lipid peroxidation product derived from linoleic acid, is an electrophilic species that readily reacts with biological nucleophiles, playing a significant role in cellular signaling and oxidative stress. This technical guide provides a comprehensive overview of the reactivity of this compound with key biological nucleophiles, namely cysteine, histidine, and lysine (B10760008). It details the reaction mechanisms, summarizes quantitative data on adduct formation, and provides detailed experimental protocols for the synthesis and analysis of these adducts. Furthermore, this guide elucidates the role of this compound in activating the Nrf2-mediated antioxidant response pathway, a critical cellular defense mechanism.
Introduction to this compound
trans-Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products formed from the reaction of linoleic acid with reactive oxygen and nitrogen species, particularly during inflammatory processes.[1] One of the major isomers formed is this compound, characterized by an α,β-unsaturated epoxyketone functional group.[2][3] This reactive moiety makes it a potent electrophile, capable of forming covalent adducts with various biological nucleophiles, thereby modulating protein function and cellular signaling pathways.[1] Understanding the reactivity of this compound is crucial for elucidating its physiological and pathological roles, particularly in the context of oxidative stress-related diseases.
Reactivity with Biological Nucleophiles
The electrophilic nature of this compound governs its reactivity with the primary nucleophilic residues in proteins: the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine.
Cysteine
The reaction of this compound with cysteine residues is a unique two-step process.[2] It begins with a rapid Michael addition of the cysteine thiol to the β-carbon of the α,β-unsaturated ketone.[2] This is followed by a slower, unexpected intramolecular rearrangement leading to the opening of the epoxide ring.[2] This results in the formation of a stable advanced lipoxidation end product (ALE).[4]
Histidine
This compound reacts with histidine residues to form reversible Michael adducts.[4] The imidazole nitrogen of histidine acts as the nucleophile in this reaction. The reversibility of this adduction suggests a potential role in dynamic regulation of protein function.
Lysine
Initial investigations with lysine surrogates suggested a lack of reactivity with this compound.[4] However, studies on Human Serum Albumin (HSA) have shown that at higher concentrations, this compound can modify lysine residues, likely through the formation of Schiff bases or other adducts.[2]
Quantitative Data on Adduct Formation
The following tables summarize the available quantitative data on the formation of adducts between this compound and biological nucleophiles.
| Nucleophile | Reaction Type | Kinetic Parameters | Reference |
| Cysteine (N-acetyl-cysteine-methyl ester) | Michael Addition | Rapid (qualitative) | [2] |
| Epoxide Ring Opening | Slow (qualitative) | [2] | |
| Histidine (N-acetyl-L-histidine methyl ester) | Michael Addition | Reversible | [4] |
| Lysine (in Human Serum Albumin) | Adduct Formation | Observed at high concentrations | [2] |
| Protein | EKODE Concentration | Modified Residues | Reference |
| Human Serum Albumin (HSA) | 100 μM | 1 Cysteine, 3 Histidines | [2] |
| 500 μM | 1 Cysteine, 4 Histidines | [2] | |
| 1 mM | 1 Cysteine, 6 Histidines | [2] |
Experimental Protocols
Synthesis of this compound-Cysteine Adducts
This protocol describes the preparation of adducts for use as standards or for antibody production.
-
Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile (B52724) in PBS buffer (pH 7.4).[2]
-
Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Extract the mixture three times with 5 mL of ethyl acetate (B1210297).[2]
-
Combine the organic layers, dry over sodium sulfate, and filter.[2]
-
The resulting solution contains a mixture of the Michael adduct and the ring-opened product.[2]
Analysis of Protein Adducts by LC-MS/MS
This protocol outlines a general workflow for the identification of this compound adducts on proteins.
-
Protein Incubation: Incubate the target protein (e.g., 10 μM HSA) with varying concentrations of this compound (e.g., 100 μM, 500 μM, 1 mM) in PBS with 20% acetonitrile overnight at 37°C.[2]
-
Protein Precipitation: Precipitate the protein by adding 400 μL of pre-chilled 1:1 ethanol/ethyl acetate to 100 μL of the reaction mixture and incubating on ice for 30 minutes.[2]
-
Washing: Centrifuge at 14,800 x g for 15 minutes, discard the supernatant, and wash the protein pellet three times with 400 μL of cold acetonitrile.[2]
-
Tryptic Digestion: Reconstitute the protein pellet in 100 μL of 50 mM ammonium (B1175870) bicarbonate. Add 9 μL of trypsin solution (0.5 mg/mL) and incubate overnight at 37°C. Quench the digestion with 10 μL of 10% trifluoroacetic acid.[2]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. A typical setup would involve a C18 column with a gradient of 0.2% formic acid in water (Mobile Phase A) and 0.2% formic acid in acetonitrile (Mobile Phase B).[2]
-
Data Analysis: Search the MS/MS data against the protein sequence database, including the mass shift corresponding to the EKODE adduct, to identify modified peptides and localization of the adduction site.[2]
Visualization of Pathways and Workflows
Signaling Pathway: Nrf2 Activation by this compound
This compound is a known activator of the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[1][5] EKODE modifies specific cysteine residues on Keap1, the repressor of Nrf2.[5] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination and subsequent proteasomal degradation of Nrf2.[1][5] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[1][5] This leads to the transcription of a battery of cytoprotective genes, including those involved in glutathione (B108866) synthesis and antioxidant defense.[1]
Experimental Workflow: Analysis of EKODE-Protein Adducts
The following diagram illustrates a typical workflow for the identification and characterization of this compound adducts on proteins.
Logical Relationship: Reactivity of this compound
This diagram summarizes the logical relationships of this compound's reactivity with different biological nucleophiles.
Conclusion
This compound is a reactive lipid peroxidation product with significant implications for cellular function and pathology. Its distinct reactivity profile with cysteine, histidine, and lysine residues allows it to form a variety of covalent adducts, leading to the modulation of protein activity and the activation of key signaling pathways such as the Nrf2-mediated antioxidant response. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development to further investigate the roles of this compound in health and disease. Further research is warranted to elucidate the precise kinetics of these reactions and to fully understand the downstream biological consequences of adduct formation.
References
- 1. lifestylematrix.com [lifestylematrix.com]
- 2. pnas.org [pnas.org]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of trans-EKODE-(E)-Ib as a Potent Biomarker for Inflammation and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation and oxidative stress are pivotal in the pathogenesis of a wide array of human diseases. The identification of sensitive and specific biomarkers is therefore critical for early diagnosis, disease monitoring, and the development of targeted therapeutics. Emerging evidence highlights trans-EKODE-(E)-Ib, a member of the epoxyketooctadecenoic acid (EKODE) family of lipid peroxidation products, as a promising biomarker. Derived from the abundant polyunsaturated fatty acid linoleic acid, this compound is generated under conditions of oxidative stress and inflammation. Its unique chemical reactivity, particularly its ability to form stable covalent adducts with cysteine residues in proteins, provides a robust basis for its detection and quantification in biological systems. This technical guide provides a comprehensive overview of this compound, including its formation, signaling pathways, and the experimental protocols for its detection and analysis, to support further research and its potential clinical application.
Introduction to this compound
This compound is a biologically active lipid peroxidation product formed from linoleic acid through nonenzymatic autooxidation during oxidative stress.[1] Structurally, it is characterized by a trans carbon-carbon double bond between a 9-keto group and a 12,13-epoxy group.[1] The presence of an α,β-unsaturated epoxyketone moiety confers significant electrophilic reactivity, enabling it to interact with biological nucleophiles.[2] This reactivity is central to its role as a biomarker, as it leads to the formation of advanced lipoxidation end products (ALEs) that can be detected in tissues and fluids.[2][3]
The Chemistry of Biomarker Formation
The utility of this compound as a biomarker stems from its unique chemical reactivity. Unlike some lipid peroxidation products that form reversible adducts, EKODEs undergo a specific reaction with cysteine residues.[2] This process involves a rapid Michael addition followed by a slower, irreversible epoxide opening at an unexpected electrophilic site.[2][4] The resulting EKODE-cysteine (EKODE-Cys) adduct is exceptionally stable, making it an ideal target for immunochemical detection.[3][4] This stability allows for the accumulation of the biomarker over time, potentially reflecting the history of oxidative stress in a tissue or organism.[4]
Signaling Pathways and Biological Activity
This compound and related EKODEs are not merely inert byproducts of oxidative stress; they are biologically active molecules that can modulate cellular signaling pathways. This activity further underscores their significance in the pathophysiology of inflammatory diseases.
Activation of the Antioxidant Response Element (ARE)
One of the key signaling pathways activated by this compound is the Antioxidant Response Element (ARE) pathway.[1][5] The ARE is a critical regulator of genes involved in cellular protection against oxidative stress.[5] EKODE-mediated activation of this pathway leads to the induced expression of cytoprotective genes, such as NQO1.[1][5] This response is dependent on the transcription factor NRF2 and involves the PI3-kinase signaling cascade.[5]
Pro-inflammatory Signaling
In addition to its role in the antioxidant response, EKODEs have been shown to promote inflammatory responses. Studies have demonstrated that EKODE treatment, at nanomolar concentrations, can induce inflammatory responses in colon cancer cells and macrophages through JNK-dependent mechanisms.[6][7] This pro-inflammatory activity can exacerbate conditions like colitis and contribute to tumorigenesis.[6][7]
Quantitative Data on this compound as a Biomarker
The utility of a biomarker is ultimately determined by its ability to reflect a pathological state quantitatively. Several studies have provided compelling quantitative data supporting the use of EKODE-Cys adducts as biomarkers for oxidative stress and inflammation.
| Condition/Model | Analyte | Fold Increase (vs. Control) | Reference |
| Human Neuroblastoma Cells + 0.1 mM H₂O₂ (24h) | EKODE-IIb-Cys Adduct | ~2-fold (100% increase) | [3] |
| Ischemic Mouse Heart (15 min) | EKODE-Cys Adduct | ~2.74-fold (174% increase) | [3] |
| Ischemic Mouse Heart (30 min) | EKODE-Cys Adduct | ~5.17-fold (417% increase) | [3] |
| Azoxymethane/Dextran Sodium Sulfate-induced Colorectal Cancer in Mice | EKODE | "Dramatically increased" | [6] |
Experimental Protocols
The detection and quantification of this compound and its adducts require specific experimental protocols. The following sections detail the key methodologies cited in the literature.
Synthesis of this compound
The chemical synthesis of this compound is a prerequisite for its use as a standard in analytical methods and for in vitro studies. A common synthetic strategy involves a Wittig-type reaction and aldol (B89426) condensation.[8][9]
A detailed protocol can be adapted from the work of Lin et al. (2007).[8][9]
Preparation of EKODE-Cysteine Adducts
To generate antibodies and for use as standards in immunoassays, EKODE-Cys adducts must be prepared.
Protocol:
-
Dissolve this compound (e.g., 140 mg, 0.452 mmol) in a solution of 20% acetonitrile (B52724) in PBS buffer (pH 7.4).[3][4]
-
Add N-acetyl-L-cysteine methyl ester (e.g., 85.6 mg, 0.484 mmol).[3][4]
-
Stir the reaction mixture at room temperature overnight.[3][4]
-
Extract the mixture with ethyl acetate (B1210297) (e.g., 3 x 5 mL).[3][4]
-
Combine the organic layers, dry over sodium sulfate, and filter to obtain the EKODE-Cys adduct.[3][4]
Generation and Characterization of Anti-EKODE-Cys Antibodies
The development of specific antibodies is crucial for the immunochemical detection of EKODE-Cys adducts in biological samples.
Workflow:
-
Antigen Synthesis: Conjugate the prepared EKODE-Cys adduct to a carrier protein like Keyhole Limpet Hemocyanin (KLH).[4]
-
Immunization: Immunize host animals (e.g., rabbits) with the EKODE-Cys-KLH conjugate.[4]
-
Titer Analysis: Analyze the antibody titers in the antiserum using ELISA.[4]
-
Antibody Purification: Purify the specific anti-EKODE-Cys antibodies from the crude antiserum using immunoaffinity chromatography with an EKODE-Bovine Serum Albumin (BSA) conjugate.[4]
-
Characterization: Characterize the purified antibodies for specificity and sensitivity using competitive ELISA.[3]
Immunochemical Detection of EKODE-Cys Adducts
Western blotting is a standard technique for detecting EKODE-Cys adducts in cell lysates and tissue homogenates.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues of interest. For in vitro studies, cells can be treated with an oxidative stressor like H₂O₂ (e.g., 0.1 to 0.5 mM for 24 hours) to induce EKODE formation.[3]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the purified anti-EKODE-Cys antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry and normalize to a loading control like β-actin.[4]
Mass Spectrometry-Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of EKODEs in biological matrices.[6][10] This technique is particularly useful for lipidomics studies aiming to profile a range of lipid peroxidation products.[6]
Conclusion and Future Directions
This compound and its stable adducts with cysteine are emerging as highly valuable biomarkers for inflammation and oxidative stress. Their formation is directly linked to the pathophysiology of these processes, and robust methods for their detection and quantification have been established. Future research should focus on validating these biomarkers in large human cohorts for various inflammatory and neurodegenerative diseases.[3] The development of sensitive clinical assays, such as ELISAs for the detection of EKODE-Cys adducts in blood or urine, could provide a minimally invasive tool for disease monitoring and patient stratification in clinical trials.[11] Furthermore, a deeper understanding of the biological activities of different EKODE isomers will be crucial for elucidating their precise roles in health and disease.[8][9]
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
Methodological & Application
Synthesis of trans-EKODE-(E)-Ib for Research Applications: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the chemical synthesis of trans-EKODE-(E)-Ib (12,13-epoxy-9-keto-10(trans)-octadecenoic acid), a biologically active lipid peroxidation product of linoleic acid. For researchers in pharmacology and drug development, this compound is a molecule of significant interest due to its role in cellular signaling pathways related to oxidative stress. It is a known activator of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative damage. This guide presents a comprehensive synthetic route, detailed experimental procedures, and data characterization to facilitate its preparation for research purposes.
Introduction
This compound is an epoxyketo-octadecenoic acid that is generated nonenzymatically during the autooxidation of linoleic acid. As a lipid peroxidation product, it possesses significant biological activity. Notably, it functions as an electrophile that can activate the NRF2-ARE signaling pathway, leading to the expression of cytoprotective genes. This activity makes it a valuable tool for studying cellular responses to oxidative stress and for investigating potential therapeutic interventions for diseases associated with oxidative damage. The synthesis of pure this compound is essential for these studies to avoid confounding results from isomeric mixtures.
Chemical Synthesis Workflow
The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The key transformations involve a Wittig reaction to form the carbon backbone and introduce the α,β-unsaturated ketone moiety, followed by an epoxidation of a double bond and subsequent deprotection of a carboxylic acid.
Application Notes and Protocols for trans-EKODE-(E)-Ib Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib is a biologically active lipid peroxidation product derived from linoleic acid. It plays a role in cellular responses to oxidative stress and inflammation. This document provides detailed protocols for the experimental use of this compound in various cell culture models, including neuronal, adrenal, colon cancer, and macrophage cell lines. The provided methodologies are based on established scientific findings and are intended to guide researchers in studying the effects of this compound.
Mechanism of Action
This compound is known to exert its biological effects through multiple signaling pathways:
-
Nrf2-ARE Pathway Activation: In neuronal cells, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This leads to the transcription of cytoprotective genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help mitigate oxidative stress.
-
Steroidogenesis Stimulation: In adrenal cells, this compound stimulates the synthesis of aldosterone (B195564) and corticosterone (B1669441), suggesting a role in endocrine signaling.[1]
-
JNK-Dependent Inflammatory Response: In colon cancer and macrophage cells, this compound can induce inflammatory responses through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]
Data Presentation
The following tables summarize the reported effective concentrations of this compound in different cell culture systems.
| Cell Type | Effect | Effective Concentration | Reference |
| Adrenal Cells | Stimulation of aldosterone and corticosterone synthesis | 1-5 µM | [1] |
| Neuronal Cells | Activation of the Antioxidant Response Element (ARE) pathway | Not specified | [1] |
| Colon Cancer Cells (e.g., HCT-116) | Induction of inflammatory responses via JNK-dependent mechanisms | Nanomolar (nM) range | [2] |
| Macrophage Cells (e.g., RAW 264.7) | Induction of inflammatory responses via JNK-dependent mechanisms | Nanomolar (nM) range | [2] |
Note: Specific IC50 values for this compound in cancer cell lines are not yet widely established in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint.
Experimental Protocols
Protocol 1: Assessment of Nrf2-ARE Pathway Activation in Neuronal Cells
This protocol describes how to treat neuronal cells with this compound and assess the activation of the Nrf2-ARE pathway by measuring the expression of a downstream target gene, NQO1.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
qRT-PCR reagents (reverse transcriptase, primers for NQO1 and a housekeeping gene, SYBR Green master mix)
-
Cell lysis buffer for protein analysis
-
Antibodies for Western blotting (anti-NQO1, anti-β-actin)
Procedure:
-
Cell Seeding: Seed neuronal cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment: After allowing the cells to adhere and reach the desired confluency (typically 70-80%), treat them with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 6, 12, 24 hours). A vehicle control (solvent only) should be included.
-
RNA Extraction and qRT-PCR:
-
At the end of the treatment period, wash the cells with PBS and lyse them to extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the relative mRNA expression of NQO1. Normalize the data to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protein Analysis (Western Blot):
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against NQO1 and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibody and visualize the protein bands. Quantify the band intensities to determine the relative protein expression of NQO1.
-
Expected Outcome: An increase in the mRNA and protein expression of NQO1 in cells treated with effective concentrations of this compound compared to the vehicle control.
Protocol 2: Measurement of Aldosterone Secretion in Adrenal Cells
This protocol details the procedure for treating adrenal cells with this compound and measuring the subsequent secretion of aldosterone.
Materials:
-
Adrenal cell line (e.g., H295R)
-
Complete cell culture medium
-
This compound (stock solution)
-
Aldosterone ELISA kit
Procedure:
-
Cell Seeding: Plate adrenal cells in a suitable format (e.g., 24-well plate).
-
Cell Treatment: Once the cells are attached and have reached the appropriate confluency, replace the medium with fresh medium containing different concentrations of this compound (e.g., 1, 2.5, 5 µM). Include a vehicle control.
-
Supernatant Collection: Incubate the cells for a predetermined time (e.g., 24 or 48 hours). After incubation, collect the cell culture supernatant.
-
Aldosterone ELISA:
-
Perform the aldosterone ELISA on the collected supernatants according to the manufacturer's instructions.[3]
-
Create a standard curve using the provided aldosterone standards.
-
Determine the concentration of aldosterone in the samples by interpolating from the standard curve.
-
Expected Outcome: A dose-dependent increase in aldosterone concentration in the supernatant of cells treated with this compound within the stimulatory range.
Protocol 3: Evaluation of JNK Activation in Colon Cancer Cells
This protocol outlines the steps to assess the activation of the JNK signaling pathway in colon cancer cells following treatment with this compound.
Materials:
-
Colon cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (stock solution)
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-phospho-JNK, anti-JNK, anti-β-actin)
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells and treat them with nanomolar concentrations of this compound (e.g., 10, 50, 100 nM) for a short duration (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated (active) form of JNK.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total JNK and a loading control like β-actin.
-
Visualize and quantify the bands to determine the ratio of phospho-JNK to total JNK.
-
Expected Outcome: An increase in the phosphorylation of JNK in cells treated with this compound, indicating the activation of the JNK pathway.
Protocol 4: Assessment of Inflammatory Response in Macrophages
This protocol describes how to treat macrophage cells with this compound and measure the induction of an inflammatory response.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound (stock solution)
-
LPS (lipopolysaccharide) as a positive control
-
Reagents for measuring inflammatory markers (e.g., ELISA kit for TNF-α or IL-6, or qRT-PCR primers for inflammatory cytokine genes)
Procedure:
-
Cell Seeding and Treatment: Plate RAW 264.7 cells and treat them with nanomolar concentrations of this compound (e.g., 10, 50, 100 nM) for a suitable time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (LPS).
-
Analysis of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted inflammatory cytokines like TNF-α or IL-6 using a commercial ELISA kit.
-
qRT-PCR: Extract total RNA from the cells, synthesize cDNA, and perform qRT-PCR to measure the relative mRNA expression of inflammatory genes (e.g., Tnf, Il6). Normalize to a housekeeping gene.
-
Expected Outcome: An increased secretion of inflammatory cytokines and/or increased expression of inflammatory genes in macrophages treated with this compound.
Mandatory Visualizations
Caption: Nrf2-ARE signaling pathway activation by this compound.
Caption: JNK signaling pathway activation by this compound.
Caption: General experimental workflow for cell culture treatment.
References
Dissolving trans-EKODE-(E)-Ib for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, for use in a variety of in vitro studies. Adherence to these procedures is crucial for obtaining accurate, reproducible, and meaningful experimental results.
Introduction to this compound
This compound, with the chemical formula C18H30O4 and a molecular weight of 310.4 g/mol , is a specific isomer of epoxy-keto-octadecenoic acids (EKODEs).[1][2] These molecules are generated during oxidative stress and have been shown to possess biological activity, including the activation of the antioxidant response element (ARE) in neuronal cells.[1][3] Given its lipophilic nature, proper solubilization is a critical first step for its application in aqueous-based in vitro systems such as cell culture.
Physicochemical Properties and Solubility
This compound is characterized by low aqueous solubility and a preference for organic solvents. Its lipophilicity is a key factor to consider when preparing solutions for experimental use. A summary of its relevant physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H30O4 | [1][2] |
| Molecular Weight | 310.4 g/mol | [2] |
| Solubility in DMF | 50 mg/mL | [1][4] |
| Solubility in DMSO | 50 mg/mL | [1][4] |
| Solubility in Ethanol | 50 mg/mL | [1][4] |
| Solubility in PBS (pH 7.2) | 0.5 mg/mL | [1][4] |
| XLogP3 | 4 | [2] |
Recommended Solvents and Stock Solution Preparation
Based on its solubility profile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are the recommended solvents for preparing a concentrated stock solution of this compound.
Caution: Always use high-purity, anhydrous-grade solvents to prevent degradation of the compound. It is also advisable to prepare fresh stock solutions and use them promptly. If storage is necessary, store in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 310.4 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 310.4 g/mol * (1000 mg / 1 g) = 3.104 mg
-
-
-
Weigh the compound: Carefully weigh out 3.104 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
For most in vitro experiments, the concentrated stock solution must be further diluted in a suitable aqueous medium, such as cell culture medium or a buffer solution. It is critical to ensure that the final concentration of the organic solvent in the working solution is low enough to not cause cytotoxicity or other off-target effects.
General Guideline: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v), and ideally below 0.1%.
Serial Dilution Protocol
This protocol describes the preparation of a working solution from the 10 mM stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions:
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of the aqueous medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium.
-
From this intermediate dilution, perform further dilutions to achieve your final desired concentrations. This two-step dilution process helps to minimize pipetting errors and ensures a lower final solvent concentration.
-
-
Solvent Control: Prepare a vehicle control by performing the same dilutions with the solvent (e.g., DMSO) alone in the culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
Visualization of Experimental Workflow and Decision Making
To aid in the experimental design and execution, the following diagrams illustrate the key processes involved in preparing this compound for in vitro studies.
Caption: Workflow for preparing this compound solutions.
Caption: Decision flowchart for solvent selection.
References
Application Notes and Protocols: Solubility of trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, plays a significant role in cellular signaling pathways related to oxidative stress.[1][2] Its functions include the activation of the antioxidant response element (ARE) in neuronal cells and the stimulation of aldosterone (B195564) and corticosterone (B1669441) synthesis.[1][2] Accurate preparation of this compound solutions is critical for in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695), along with a standard protocol for solubility determination.
Solubility Data
The solubility of this compound in DMSO and ethanol has been determined to be consistent across multiple sources. The quantitative data is summarized in the table below for easy reference.
| Solvent | Solubility | Molar Concentration (approx.) * |
| Dimethyl Sulfoxide (DMSO) | 50 mg/ml[1][3][4] | 161 mM |
| Ethanol | 50 mg/ml[1][3][4] | 161 mM |
*Calculated based on a molecular weight of 310.4 g/mol .[1][5]
Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of a compound such as this compound in a given solvent.
3.1. Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof (absolute)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
2.0 ml microcentrifuge tubes
3.2. Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound (e.g., 5 mg) and place it into a 2.0 ml microcentrifuge tube.
-
Add a small, precise volume of the desired solvent (e.g., 100 µl of DMSO or ethanol) to achieve a concentration of 50 mg/ml.
-
-
Solubilization:
-
Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If particulates are present, continue to the next step.
-
-
Equilibration and Centrifugation:
-
Incubate the solution at a controlled temperature (e.g., 25°C) for 1-2 hours to ensure it reaches equilibrium.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.
-
-
Determination of Soluble Fraction:
-
Data Analysis:
-
The determined concentration of the supernatant represents the solubility of this compound in the tested solvent under the specified conditions.
-
Visualization of Related Signaling Pathway and Workflow
The following diagrams illustrate a relevant biological pathway influenced by this compound and a typical experimental workflow for its use.
Caption: this compound formation and action pathway.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, with the formal name 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] As a member of the epoxy-keto-octadecenoic acid (EKODE) family, it plays a role in cellular responses to oxidative stress.[1] This document provides detailed recommendations for the storage and handling of this compound, along with a protocol for a key application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 478931-82-7 | [1] |
| Molecular Formula | C18H30O4 | [1][2] |
| Molecular Weight | 310.4 g/mol | [1][2] |
| Synonyms | 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid | [1] |
| Purity | >98% | [1] |
| Formulation | A solution in ethanol (B145695) | [1] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
| λmax | 233 nm | [1] |
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its stability and biological activity. The following conditions are recommended:
-
Temperature: Store at -20°C for long-term storage.[3] Shipment is typically done on dry ice to maintain this temperature.
-
Light: Protect from light, as unsaturated lipids are susceptible to photo-oxidation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Formulation: The compound is often supplied in an ethanol solution.[1] If the solvent is removed, the compound should be stored as a solid at -20°C.
The workflow for handling and storage is outlined in the diagram below.
Caption: Recommended workflow for handling and storage of this compound.
Biological Activity and Applications
This compound is a biologically active molecule involved in cellular signaling pathways related to oxidative stress. Its known activities include:
-
Activation of the Antioxidant Response Element (ARE): In neuronal cells, this compound activates the ARE, leading to the induction of cytoprotective genes such as NQO1.[1][4]
-
Stimulation of Steroid Hormone Synthesis: It stimulates the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells, an effect that appears to be mediated by an increase in intracellular calcium.[1][4]
-
Reactivity with Nucleophiles: Due to its electrophilic nature, this compound can react with biological nucleophiles, particularly cysteine residues in proteins, to form stable adducts.[5][6] This reactivity is important for its biological effects and its potential use as a biomarker for oxidative stress.[5]
The signaling pathway for ARE activation by this compound is depicted below.
Caption: Signaling pathway of ARE activation by this compound.
Experimental Protocol: In Vitro Antioxidant Response Element (ARE) Activation Assay
This protocol describes a method to assess the ability of this compound to activate the ARE pathway in a neuronal cell line (e.g., SH-SY5Y).
5.1. Materials and Reagents
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
This compound stock solution (1 mg/mL in ethanol)
-
ARE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
5.2. Experimental Workflow
The overall workflow for the ARE activation assay is illustrated below.
Caption: Experimental workflow for the ARE activation assay.
5.3. Step-by-Step Procedure
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 1-5 µM) for 18-24 hours.[1] A vehicle control (ethanol) should be included.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Express the results as fold induction over the vehicle control.
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | C18H30O4 | CID 51665991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 478931-82-7 [m.chemicalbook.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. pnas.org [pnas.org]
- 6. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Oxidative Stress in vitro using trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, a bioactive lipid peroxidation product derived from linoleic acid, serves as a valuable tool for inducing oxidative stress in vitro.[1] This molecule plays a role in cellular signaling pathways related to antioxidant defense mechanisms.[1] These application notes provide a comprehensive guide for utilizing this compound to study oxidative stress and the cellular response in a controlled laboratory setting. The protocols outlined below are synthesized from published research findings and are intended to be adapted to specific experimental needs.
Mechanism of Action
This compound induces a cellular antioxidant response primarily through the activation of the PI3K/Akt signaling pathway , which leads to the downstream activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. A key target gene is NAD(P)H quinone dehydrogenase 1 (NQO1) , an enzyme that plays a crucial role in detoxifying reactive quinones and mitigating oxidative stress.[2]
Data Presentation
The following tables summarize the expected quantitative outcomes from in vitro experiments using this compound. The data is compiled from multiple sources and represents typical results observed in neuronal cell lines such as IMR-32.
Table 1: Effect of this compound on Nrf2 Activation and NQO1 Expression
| Concentration of this compound (µM) | Treatment Time (hours) | Nuclear Nrf2 Translocation (Fold Increase vs. Control) | NQO1 mRNA Expression (Fold Increase vs. Control) | NQO1 Protein Level (Fold Increase vs. Control) | NQO1 Activity (Fold Increase vs. Control) |
| 1 | 8 | ~1.5 - 2.0 | ~2.0 - 3.0 | ~1.5 - 2.5 | ~1.8 - 2.8 |
| 10 | 8 | ~3.0 - 4.0 | ~4.0 - 6.0 | ~3.5 - 5.0 | ~4.0 - 5.5 |
Note: Values are estimations based on qualitative descriptions of strong induction in the literature. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Markers of Oxidative Stress
| Concentration of this compound (µM) | Treatment Time (hours) | Intracellular ROS Levels (Fold Increase vs. Control) | Lipid Peroxidation (MDA Levels, % Increase vs. Control) | Glutathione (GSH) Levels (% Decrease vs. Control) |
| 1 | 24 | ~1.2 - 1.5 | ~15 - 25 | ~10 - 20 |
| 10 | 24 | ~1.8 - 2.5 | ~40 - 60 | ~30 - 50 |
Note: Values are estimations based on typical responses to oxidative stress inducers. Specific measurements for this compound are not widely published.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Objective: To prepare and treat a neuronal cell line with this compound to induce oxidative stress. The human neuroblastoma cell line IMR-32 is a suitable model based on existing literature.[2]
Materials:
-
Human neuroblastoma cell line (e.g., IMR-32)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (soluble in ethanol (B145695), DMSO, or DMF)[1]
-
Vehicle control (e.g., ethanol or DMSO)
-
6-well or 96-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed IMR-32 cells into the desired plate format at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a cell culture incubator.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in ethanol).
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the final desired concentrations (e.g., 1 µM and 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of the solvent in a complete culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared treatment solutions (and vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 8 hours for Nrf2/NQO1 induction studies or 24 hours for oxidative stress marker analysis).
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS following treatment with this compound using a fluorescent probe.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Probe Loading:
-
Towards the end of the treatment period, remove the treatment medium.
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the ROS-sensitive probe (e.g., 10 µM H2DCFDA) to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~485/535 nm for H2DCFDA) or visualize using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold increase in ROS levels.
Protocol 3: Western Blot Analysis of Nrf2 and NQO1
Objective: To determine the protein levels of nuclear Nrf2 and total NQO1 after treatment with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional, for Nrf2 translocation)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for total/cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment (Protocol 1), wash cells with cold PBS.
-
Lyse the cells with RIPA buffer (for total protein) or use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the protein of interest to the appropriate loading control.
-
Protocol 4: NQO1 Activity Assay
Objective: To measure the enzymatic activity of NQO1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)
-
Menadione
-
NADPH
-
Cytochrome c
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare Cell Lysates: After treatment (Protocol 1), wash cells with PBS and lyse them in the appropriate buffer. Centrifuge to clear the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, cytochrome c, and cell lysate to each well.
-
Initiate the reaction by adding a mixture of NADPH and menadione.
-
Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over several minutes.
-
-
Data Analysis: Calculate the NQO1 activity, which is proportional to the rate of cytochrome c reduction, and normalize it to the total protein concentration.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced Nrf2 activation.
Caption: Experimental workflow for in vitro oxidative stress induction.
References
Application Notes and Protocols for In Vivo Studies of trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, also known as 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2][3][4] Emerging research indicates its involvement in cellular signaling pathways related to oxidative stress and inflammation.[2][4][5][6] Specifically, this compound has been shown to activate the Antioxidant Response Element (ARE) pathway, which plays a crucial role in cellular protection against oxidative damage.[4][6] Additionally, it has been implicated in stimulating the synthesis of steroid hormones such as aldosterone (B195564) and corticosterone (B1669441) in adrenal cells.[4][6] Recent in vivo studies have begun to explore its role in disease models, particularly in the context of colonic inflammation and tumorigenesis.[7] These application notes provide a summary of the available data and preliminary protocols for conducting in vivo animal studies with this compound.
Quantitative Data Summary
Due to the limited number of in vivo studies, comprehensive pharmacokinetic and toxicological data for this compound are not yet available. The following tables summarize the known biological activities and a proposed starting point for in vivo dosage based on a study in a mouse model of colitis-associated colorectal cancer.
Table 1: Biological Activity of this compound
| Biological Process | Model System | Observed Effect | Concentration/Dosage | Reference |
| Antioxidant Response | Neuronal Cells | Activation of Antioxidant Response Element (ARE) and induction of NQO1 gene expression. | Not specified | [4][6] |
| Steroidogenesis | Rat Adrenal Cells | Stimulation of aldosterone and corticosterone synthesis. | 1-5 µM | [4] |
| Inflammation | Colon Cancer Cells & Macrophages | Induction of inflammatory responses via JNK-dependent mechanisms. | nM doses | [7] |
| Colitis & Tumorigenesis | AOM/DSS-induced CRC mice | Exacerbation of colitis and enhancement of tumorigenesis. | Low-dose (exact concentration not specified) | [7] |
Table 2: Proposed In Vivo Dosage for Pilot Studies in Mice
| Parameter | Proposed Starting Point | Notes |
| Animal Model | C57BL/6 mice (or other appropriate strain for the disease model) | Strain selection can significantly impact colitis severity. |
| Dosage | Pilot dose-escalation study recommended (e.g., 0.1, 1, 10 mg/kg) | A specific in vivo dosage has not been published. A low-dose was used in one study to exacerbate colitis.[7] |
| Administration Route | Intraperitoneal (i.p.) injection | This route was used in the colitis study to avoid metabolic instability associated with oral administration. |
| Vehicle | A solution in ethanol (B145695), further diluted in sterile saline with a biocompatible surfactant (e.g., Tween 80) | This compound is soluble in ethanol.[4] The final ethanol concentration should be minimized to avoid vehicle-induced toxicity. |
| Frequency | Dependent on the experimental design and disease model progression. | In the AOM/DSS model, administration could coincide with DSS cycles. |
Experimental Protocols
The following protocols are based on the available literature and are intended as a starting point for researchers. It is critical to perform pilot studies to determine the optimal and safe dosage for any new in vivo experiment.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (solid)
-
Anhydrous Ethanol
-
Sterile 0.9% Saline
-
Tween 80 (or other biocompatible surfactant)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal amount of anhydrous ethanol. For example, dissolve 10 mg in 100 µL of ethanol.
-
In a separate sterile tube, prepare the vehicle solution. For a final concentration of 0.5% Tween 80 and 5% ethanol in saline, mix 50 µL of Tween 80, 500 µL of the this compound stock solution (from step 2, assuming a 100 mg/mL stock for a 10 mg/kg dose in a 20g mouse with 200uL injection volume), and make up the volume to 10 mL with sterile saline.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle composition may be necessary.
-
Prepare fresh on the day of injection.
Protocol 2: In Vivo Study in a Colitis-Associated Colorectal Cancer Mouse Model (AOM/DSS)
This protocol is adapted from the widely used azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) model of colitis-associated cancer.
Animal Model:
-
Male C57BL/6 mice, 6-8 weeks old.
Experimental Groups:
-
Control: Vehicle treatment.
-
AOM/DSS + Vehicle: Induction of colitis-associated cancer with vehicle treatment.
-
AOM/DSS + this compound: Induction of colitis-associated cancer with this compound treatment.
Procedure:
-
Induction of Tumorigenesis:
-
On day 0, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight).
-
-
Induction of Colitis:
-
On day 7, provide 2.5% (w/v) DSS in the drinking water for 7 days.
-
Replace with regular drinking water for 14 days.
-
Repeat the DSS cycle two more times.
-
-
This compound Administration:
-
During each DSS cycle, administer the prepared this compound solution or vehicle via i.p. injection at the predetermined dose and frequency. A suggested starting point is every other day during the 7-day DSS treatment.
-
-
Monitoring:
-
Monitor animal weight, stool consistency, and presence of blood in the stool daily during DSS treatment and weekly otherwise.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., week 12), euthanize the mice.
-
Collect colon tissue for macroscopic tumor counting and sizing.
-
Fix portions of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Collect blood and other tissues as required for further analysis (e.g., cytokine levels, gene expression).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound.
Experimental Workflow
References
- 1. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption characteristics and in vivo behavior of astaxanthin isomers: insights from the administration of highly purified (all-E)-, (9Z)-, and (13Z)-astaxanthin in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Detection and Characterization of trans-EKODE-(E)-Ib Protein Adducts by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Epoxyketooctadecenoic acids (EKODEs) are lipid peroxidation products derived from linoleic acid that serve as significant biomarkers for oxidative stress and inflammation.[1] These molecules contain unique electrophilic properties, allowing them to interact with biological nucleophiles such as proteins.[1] Specifically, EKODEs can form stable covalent adducts with cysteine residues through a Michael addition followed by an epoxide opening.[1] The identification and quantification of these adducts, particularly trans-EKODE-(E)-Ib, can provide crucial insights into the mechanisms of cellular damage in various diseases.[1] Mass spectrometry (MS)-based methodologies, especially high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the most suitable techniques for the accurate and sensitive identification and quantification of these protein modifications.[2] This document provides a detailed protocol for the detection of this compound protein adducts using a bottom-up proteomics approach.
Chemical Principle of Adduct Formation The formation of EKODE-protein adducts is a key indicator of lipid peroxidation-induced damage. The electrophilic nature of EKODE facilitates its covalent bonding with nucleophilic amino acid residues on proteins, most notably cysteine. This process, known as adduction, can alter protein structure and function, contributing to cellular pathology.
Caption: Covalent modification of a protein by this compound.
Experimental Protocol
This protocol outlines a "bottom-up" proteomics workflow, which involves the enzymatic digestion of proteins into peptides prior to MS analysis.[2] This is a widely adopted strategy for identifying post-translational modifications.[2]
References
- 1. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of trans-EKODE-(E)-Ib Modified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-EKODE-(E)-Ib is a reactive lipid species derived from the peroxidation of linoleic acid. As an electrophilic molecule, it can covalently modify proteins, a process known as lipoxidation. This post-translational modification can alter protein structure and function, thereby impacting cellular signaling pathways. This document provides detailed application notes and protocols for the detection and quantification of this compound modified proteins using western blot analysis.
Application Notes
The western blot technique is a powerful tool for identifying and quantifying specific proteins in a complex mixture. When applied to the study of this compound modified proteins, it can provide valuable insights into the mechanisms of oxidative stress and its downstream cellular effects.
Key Applications:
-
Detection of Protein Lipoxidation: Western blotting with antibodies specific to EKODE-protein adducts, such as anti-EKODE-Cysteine antibodies, allows for the direct detection of proteins modified by this compound.
-
Quantification of Protein Modification: Densitometric analysis of western blot bands can provide a semi-quantitative measure of the extent of protein modification under different experimental conditions. This is crucial for understanding the dose-dependent and time-dependent effects of this compound.
-
Identification of Target Proteins: While western blotting identifies the presence of modified proteins, it can be coupled with other techniques like immunoprecipitation followed by mass spectrometry to identify the specific protein targets of this compound.
-
Elucidation of Signaling Pathways: By examining the modification status of specific proteins within a signaling cascade, researchers can investigate how this compound impacts cellular pathways. A key pathway affected by electrophilic lipids is the Nrf2-ARE antioxidant response pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data from a western blot analysis of EKODE-cysteine adducts in a rat heart ischemia model. This data illustrates the potential for quantifying changes in protein modification in response to oxidative stress.
| Experimental Condition | Fold Increase in EKODE-Cys Adducts (Mean ± SD) |
| Baseline (0 min ischemia) | 1.00 ± 0.15 |
| 5 min ischemia | 1.10 ± 0.20 |
| 15 min ischemia | 2.74 ± 0.45 |
| 30 min ischemia | 5.17 ± 0.80 |
Data is hypothetical and structured based on descriptive findings in the literature. Actual results may vary.
Experimental Protocols
This section provides detailed protocols for the western blot analysis of this compound modified proteins.
Protocol 1: Sample Preparation from Cell Culture
-
Cell Lysis:
-
Wash cultured cells (e.g., 1 x 107) twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 mL of ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation for Electrophoresis:
-
To a calculated volume of protein lysate (typically 20-30 µg of total protein), add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to collect the condensate.
-
Protocol 2: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load the prepared protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
Run the gel in an appropriate running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Activate a polyvinylidene difluoride (PVDF) membrane in methanol (B129727) for 15-30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) ensuring no air bubbles are trapped.
-
Perform the protein transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100 V for 1-2 hours at 4°C.
-
Protocol 3: Immunodetection of this compound Modified Proteins
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for EKODE-protein adducts (e.g., anti-EKODE-Cysteine) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform a final wash with TBS (without Tween 20) for 5 minutes.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software. Normalize the signal of the target bands to a loading control (e.g., β-actin or total protein stain) to correct for variations in protein loading.
-
Visualizations
Experimental Workflow
Caption: Western Blot Workflow for EKODE-Modified Proteins.
Nrf2-ARE Signaling Pathway Activation by this compound
Application Notes and Protocols for trans-EKODE-(E)-Ib in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib (12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid) is a reactive oxylipin and a product of linoleic acid peroxidation.[1][2][3] As a marker of oxidative stress, it is implicated in various physiological and pathological processes, including inflammation and tumorigenesis.[4][5][6] Accurate quantification of this compound in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. However, like other oxylipins, its analysis is challenging due to low endogenous concentrations, the presence of isomers, and susceptibility to degradation.[7][8]
These application notes provide detailed protocols for the sample preparation and analysis of this compound using liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard for oxylipin quantification.[9]
Quantitative Data Summary
The concentration of EKODEs can vary significantly depending on the biological matrix and the pathological state. The following table summarizes reported concentrations of EKODEs in biological samples.
| Biological Matrix | Condition | Analyte | Concentration Range | Reference |
| Human Plasma | Normal | EKODEs | 1 - 500 nM (mean: 50 nM) | [10] |
| Mouse Colon Tissue | AOM/DSS-induced Colorectal Cancer | EKODE | Significantly increased vs. control | [4][5] |
| Cell Culture Media | in vitro cell treatment | EKODE | 300 nM | [4][5] |
Signaling Pathway of EKODE-induced Inflammation
EKODEs have been shown to activate pro-inflammatory signaling pathways, contributing to the pathogenesis of diseases like colorectal cancer.[4][5][6] The diagram below illustrates the proposed mechanism of EKODE-induced inflammation.
References
- 1. This compound - Biochemicals - CAT N°: 10004224 [bertin-bioreagent.com]
- 2. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles of Lipid Peroxidation-Derived Electrophiles in Pathogenesis of Colonic Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Developing Antibodies for the Detection of trans-EKODE-(E)-Ib Adducts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of adducts between reactive lipid peroxidation products and cellular macromolecules is a hallmark of oxidative stress, implicated in the pathophysiology of numerous diseases. trans-EKODE-(E)-Ib is a biologically active epoxy-keto-octadecenoic acid derived from the nonenzymatic oxidation of linoleic acid.[1] Its ability to form covalent adducts with proteins, primarily through reactions with nucleophilic amino acid residues, makes these adducts potential biomarkers for monitoring oxidative damage and disease progression. This document provides detailed application notes and experimental protocols for the development and characterization of polyclonal antibodies specifically targeting this compound-cysteine adducts. The methodologies described herein are based on established protocols and are intended to guide researchers in producing and validating tools for the immunochemical detection of these specific lipid adducts in biological samples.
Introduction to this compound Adducts
During conditions of oxidative stress, polyunsaturated fatty acids like linoleic acid are susceptible to lipid peroxidation, leading to the generation of a variety of reactive electrophiles.[1] Among these are the epoxy-keto-octadecenoic acids (EKODEs), with this compound being a prominent isomer.[1] This molecule contains reactive functional groups that readily form covalent adducts with cellular nucleophiles, such as the thiol group of cysteine residues in proteins. The accumulation of these protein adducts can alter protein structure and function, contributing to cellular dysfunction. The development of specific antibodies against this compound adducts is crucial for their detection and quantification in biological systems, providing valuable insights into the role of lipid peroxidation in health and disease.
Antigen Preparation and Immunization Strategy
The generation of a robust immune response against small molecules (haptens) like this compound requires their conjugation to a larger carrier protein. The strategy outlined below involves the synthesis of a stable this compound-cysteine adduct, which is then conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization.
Signaling Pathway of Adduct Formation
Caption: Formation of this compound-cysteine adducts from linoleic acid under oxidative stress.
Experimental Protocols
Protocol 2.1: Synthesis of this compound-Cysteine Adducts [2]
This protocol describes the synthesis of the hapten, an adduct of this compound with N-acetyl-L-cysteine methyl ester.
Materials:
-
This compound
-
N-acetyl-L-cysteine methyl ester
-
20% Acetonitrile (B52724) in PBS (pH 7.4)
-
Ethyl acetate
-
Sodium sulfate
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
-
Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in PBS buffer (pH 7.4).[2]
-
Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the solution.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Extract the reaction mixture three times with 5 mL of ethyl acetate.[2]
-
Combine the organic layers, dry over sodium sulfate, and filter.[2]
-
Concentrate the filtrate using a rotary evaporator to obtain the purified EKODE-Cys adduct.
-
Confirm the structure and purity of the adduct using appropriate analytical techniques (e.g., LC-MS/MS).
Protocol 2.2: Conjugation of EKODE-Cys Adduct to KLH
This protocol details the conjugation of the synthesized hapten to the carrier protein KLH, which is necessary to elicit an immune response. A spacer can be incorporated to enhance the exposure of the hapten.
Materials:
-
Purified EKODE-Cys adduct
-
Keyhole Limpet Hemocyanin (KLH)
-
Crosslinking agent (e.g., EDC/NHS chemistry)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Dialysis tubing or centrifugal ultrafiltration units
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Dissolve the EKODE-Cys adduct and KLH in conjugation buffer.
-
Activate the carboxyl group of the adduct using a crosslinking agent like EDC and NHS.
-
Mix the activated hapten with the KLH solution and incubate for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction according to the crosslinker manufacturer's instructions.
-
Remove unconjugated hapten and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units.
-
Determine the protein concentration of the final EKODE-Cys-KLH conjugate.
-
The resulting conjugate is now ready for immunization.[2]
Antibody Production and Purification
Polyclonal antibodies can be generated by immunizing host animals with the EKODE-Cys-KLH conjugate. The resulting antiserum will contain a heterogeneous population of antibodies, some of which will be specific for the this compound-Cysteine adduct.
Experimental Workflow for Antibody Production
Caption: Workflow for the production and purification of anti-EKODE-Cys polyclonal antibodies.
Experimental Protocols
Protocol 3.1: Immunization and Antiserum Production
This protocol is a general guideline. Specific immunization schedules and adjuvant use should be determined in consultation with a commercial antibody production service or institutional animal care and use committee.
Procedure:
-
The EKODE-Cys-KLH conjugate is sent to a commercial facility for antiserum production (e.g., Cocalico Biologicals).[2]
-
An initial immunization is performed with the conjugate emulsified in Complete Freund's Adjuvant.
-
Subsequent booster immunizations are administered at regular intervals (e.g., every 2-4 weeks) with the conjugate in Incomplete Freund's Adjuvant.
-
Test bleeds are collected to monitor the antibody titer by ELISA (see Protocol 4.1).
-
Once a high titer is achieved, a final bleed is performed to collect the antiserum.
Protocol 3.2: Immunoaffinity Purification of Specific Antibodies [2]
This protocol describes the purification of specific anti-EKODE-Cys antibodies from the crude antiserum using an antigen-coupled affinity column.
Materials:
-
Crude antiserum
-
This compound
-
Bovine Serum Albumin (BSA)
-
Protein coupling column (e.g., MicroLink Protein Coupling Kit)
-
PBS, pH 7.4
-
Centrifuge
Procedure:
-
Prepare the Affinity Matrix:
-
Prepare EKODE-BSA conjugates by mixing 100 µL of 0.5 mM this compound solution in ethanol with 400 µL of 1 mg/mL BSA solution in PBS.[2]
-
Incubate at 37°C overnight.[2]
-
Immobilize the resulting EKODE-BSA conjugates onto a protein coupling column according to the manufacturer's instructions. This typically involves activating the column support and then incubating with the ligand.[2]
-
-
Affinity Purification:
-
Apply the crude antiserum to the prepared EKODE-BSA affinity column.
-
Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Measure the concentration of the purified antibody.
-
Antibody Characterization
The specificity and sensitivity of the purified antibodies must be thoroughly characterized to ensure their suitability for immunochemical assays.
Experimental Protocols
Protocol 4.1: Competitive ELISA for Antibody Specificity [2]
This assay is used to determine the specificity of the antibody by measuring its ability to bind to the immobilized antigen in the presence of various competitors.
Materials:
-
Purified anti-EKODE-Cys antibody
-
EKODE-BSA conjugate (for coating)
-
Competitors:
-
EKODE-His adducts
-
HNE-Cys adducts
-
Unmodified BSA
-
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the EKODE-BSA conjugate overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
In a separate plate, pre-incubate the purified anti-EKODE-Cys antibody with serial dilutions of the competitor molecules (EKODE-His, HNE-Cys, etc.).[2]
-
Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Wash the wells thoroughly.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Plot the absorbance against the competitor concentration to determine the degree of inhibition.
Protocol 4.2: Western Blot Analysis for Specificity [2]
Western blotting is used to confirm that the antibody recognizes EKODE-adducted proteins and does not cross-react with proteins modified by other common lipid peroxidation products.
Materials:
-
BSA modified with:
-
EKODEs
-
4-HNE
-
4-ONE
-
Acrolein
-
2-octenal
-
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Purified anti-EKODE-Cys antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare BSA adducts by incubating BSA with various lipid peroxidation products.[2]
-
Separate the BSA adducts by SDS-PAGE.[2]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the purified anti-EKODE-Cys antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The antibody should show a strong, concentration-dependent signal for EKODE-modified BSA and no signal for BSA modified by other aldehydes.[2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that should be obtained during the characterization of the anti-trans-EKODE-(E)-Ib-Cys antibody.
Table 1: Titer of Antiserum from different Bleeds
| Bleed Number | Dilution for 50% Max Signal (ELISA) |
| Pre-immune | < 1:100 |
| Bleed 1 | 1:5,000 |
| Bleed 2 | 1:20,000 |
| Bleed 3 (Final) | 1:50,000 |
Table 2: Competitive ELISA Data for Antibody Specificity
| Competitor | IC₅₀ (µM) |
| EKODE-Cys Adduct | 0.5 |
| EKODE-His Adduct | > 100[2] |
| HNE-Cys Adduct | > 100[2] |
| Unmodified Cysteine | > 1000 |
Table 3: Western Blot Specificity
| BSA modified with: | Antibody Reactivity |
| This compound | +++ |
| 4-HNE | -[2] |
| 4-ONE | -[2] |
| Acrolein | -[2] |
| 2-octenal | -[2] |
| None (Unmodified) | - |
| (+++ strong reactivity; - no reactivity) |
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the development and characterization of polyclonal antibodies specific for this compound-cysteine adducts. The successful generation of these antibodies will provide researchers with a valuable tool for the immunochemical detection and quantification of these specific lipid peroxidation-derived modifications. This will facilitate further investigations into the role of EKODE adducts as biomarkers of oxidative stress and their involvement in the pathogenesis of various diseases. The rigorous characterization of antibody specificity is paramount to ensure the accuracy and reliability of subsequent immunological applications.
References
Troubleshooting & Optimization
common issues with trans-EKODE-(E)-Ib stability in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-EKODE-(E)-Ib in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a biologically active lipid peroxidation product derived from linoleic acid. Its chemical structure, featuring an α,β-unsaturated ketone and an epoxide ring, makes it susceptible to degradation under common experimental conditions. Instability can lead to a decrease in the effective concentration of the compound, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: The stability of this compound can be influenced by several factors, including:
-
pH of the medium: Both acidic and alkaline conditions can promote the degradation of the epoxide ring and the α,β-unsaturated system.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light exposure: The α,β-unsaturated ketone moiety is a chromophore that can absorb UV light, potentially leading to photodegradation.
-
Presence of nucleophiles: Components in the media, such as amino acids (e.g., cysteine) or serum proteins, can react with the electrophilic centers of the molecule.
-
Enzymatic activity: If using cell-based assays or media containing serum, enzymes may metabolize this compound.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in anhydrous organic solvents such as ethanol, DMSO, or DMF. These solutions are generally more stable than aqueous solutions. For immediate use in aqueous buffers like PBS or cell culture media, prepare fresh dilutions from the stock solution. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL; however, prolonged storage in aqueous solutions is not recommended.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the integrity of the compound. The following table summarizes the recommended storage conditions.
| Storage Format | Temperature | Light Conditions | Duration |
| Solid/Neat | -20°C or -80°C | Protect from light | Long-term |
| Stock Solution in Anhydrous Organic Solvent | -20°C or -80°C | Protect from light | Up to 6 months |
| Working Dilution in Aqueous Media | 2-8°C | Protect from light | For immediate use (within hours) |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare working solutions in aqueous media immediately before use.
-
Assess stability: Perform a time-course experiment to measure the concentration of this compound in your specific medium under your experimental conditions (see Experimental Protocols section).
-
Minimize incubation time: If significant degradation is observed, reduce the incubation time of your experiment if possible.
-
Control for pH: Ensure the pH of your medium remains stable throughout the experiment.
-
-
-
Possible Cause 2: Reaction with media components.
-
Troubleshooting Steps:
-
Serum-free media: If using cell culture, consider switching to a serum-free medium for the duration of the treatment to reduce reactions with serum proteins.
-
Chemically defined media: Utilize a chemically defined medium to avoid reactions with unknown components.
-
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent handling and preparation of this compound solutions.
-
Troubleshooting Steps:
-
Standardize protocol: Ensure a consistent and standardized protocol for preparing and diluting the compound for every experiment.
-
Vortex thoroughly: Ensure the stock solution is vortexed before making dilutions to ensure homogeneity.
-
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Protect from light: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Dim lighting: Perform experimental manipulations under dim lighting conditions whenever possible.
-
-
Illustrative Stability Data
| Medium | pH | Temperature (°C) | Estimated Half-life (t½) |
| PBS | 7.4 | 37 | < 24 hours |
| PBS | 7.4 | 4 | Several days |
| Cell Culture Medium (with 10% FBS) | 7.2-7.4 | 37 | < 12 hours |
| Cell Culture Medium (serum-free) | 7.2-7.4 | 37 | 12-24 hours |
| Ethanol (Stock Solution) | N/A | -20 | > 6 months |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by UV-Vis Spectroscopy
This method is suitable for a rapid, preliminary assessment of stability.
-
Materials:
-
This compound
-
Experimental medium (e.g., PBS, cell culture medium)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a fresh solution of this compound in the experimental medium at a known concentration (e.g., 10 µM).
-
Immediately measure the absorbance spectrum from 200-400 nm to determine the initial absorbance maximum (λmax), which is approximately 233 nm.
-
Incubate the solution under your experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and measure the absorbance at the λmax.
-
A decrease in absorbance over time indicates degradation of the α,β-unsaturated ketone chromophore.
-
Plot absorbance vs. time to estimate the degradation rate.
-
Protocol 2: Quantitative Analysis of this compound Stability by LC-MS
This method provides a more accurate and specific measurement of the parent compound and its degradation products.
-
Materials:
-
This compound
-
Experimental medium
-
Internal standard (e.g., a structurally similar, stable lipid)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental medium and incubate under desired conditions.
-
At specified time points, take an aliquot of the medium.
-
Add the internal standard to the aliquot.
-
Extract the lipids using a suitable method (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent compound and potential degradation products using selected reaction monitoring (SRM) in the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Plot the concentration of this compound vs. time to determine the degradation kinetics and calculate the half-life.
-
-
Visualizations
Technical Support Center: Preventing Degradation of trans-EKODE-(E)-Ib in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of trans-EKODE-(E)-Ib in solution during your experiments.
I. Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity or Purity
If you observe a rapid decrease in the biological activity or purity of your this compound solution, it is likely due to chemical degradation. The primary degradation pathways for this molecule are oxidation, photodegradation, nucleophilic attack (Michael addition and epoxide ring-opening), and pH-mediated hydrolysis.
Troubleshooting Steps:
-
Review Your Handling and Storage Protocol:
-
Temperature: this compound is typically stored at -20°C in an organic solvent like ethanol (B145695). Avoid repeated freeze-thaw cycles. For frequent use, aliquot the stock solution into smaller, single-use vials.
-
Light Exposure: Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Atmosphere: Minimize exposure to air. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
-
-
Assess Solvent Compatibility and Purity:
-
Recommended Solvents: High-purity, anhydrous ethanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are suitable solvents.
-
Aqueous Solutions: this compound has low solubility and stability in aqueous buffers, particularly at neutral to alkaline pH. Prepare aqueous solutions fresh and use them immediately. The solubility in PBS (pH 7.2) is limited. If an aqueous buffer is necessary, consider preparing a concentrated stock in an organic solvent and diluting it into the aqueous medium just before use.
-
-
Evaluate for Potential Contaminants:
-
Nucleophiles: Avoid contact with solutions containing nucleophilic species such as thiols (e.g., dithiothreitol (B142953) [DTT], β-mercaptoethanol, cysteine-containing buffers), amines, or imidazoles (e.g., histidine-containing buffers) unless it is part of your experimental design. These can react with the α,β-unsaturated ketone and epoxide moieties of this compound.
-
Peroxides in Solvents: Use high-purity, peroxide-free solvents. Older or improperly stored solvents can contain peroxides that can initiate oxidation.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell culture experiments can be due to the degradation of this compound in the culture medium or interactions with media components.
Troubleshooting Steps:
-
Minimize Incubation Time in Media: Add this compound to the cell culture medium immediately before treating the cells. Long incubation times in complex, aqueous-based media can lead to degradation.
-
Consider Media Components: Standard cell culture media can contain components that may affect the stability of your compound. While specific compatibility data for this compound is limited, be aware that some media components could potentially act as antioxidants or pro-oxidants.
-
Use of Antioxidants in Media: The addition of antioxidants to the culture media may help to stabilize this compound. However, it's crucial to first evaluate the compatibility and potential interference of the antioxidant with your specific assay. Some common antioxidants used in cell culture include Vitamin E (α-tocopherol).
II. Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups in this compound that are susceptible to degradation?
A1: The main functional groups prone to degradation are the α,β-unsaturated ketone, the epoxide ring, and the trans double bond. These sites are susceptible to oxidation, nucleophilic attack, and isomerization.
Q2: What is the recommended procedure for preparing a working solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a dry, high-purity organic solvent such as ethanol, DMSO, or DMF. Store this stock solution at -20°C or lower, protected from light. For experiments, dilute the stock solution to the final working concentration in the appropriate solvent or buffer immediately before use.
Q3: How does pH affect the stability of this compound?
A3: The stability of compounds containing epoxide and α,β-unsaturated ketone functionalities is often pH-dependent. Both acidic and basic conditions can catalyze the opening of the epoxide ring. Basic conditions can also promote other degradation pathways. For maximal stability in aqueous solutions, it is generally advisable to work at a slightly acidic to neutral pH and for the shortest time possible. The pKa of the carboxylic acid group is estimated to be around 4.4, so at physiological pH, the molecule will be deprotonated, which may affect its interactions and stability.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, antioxidants can help prevent oxidative degradation. For lipid-based compounds, synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used. They function by scavenging free radicals. If you choose to use an antioxidant, it is crucial to validate its compatibility with your experimental system to ensure it does not interfere with your assay. A typical starting concentration for BHT or BHA in organic solutions is 0.01-0.1% (w/v).
Q5: How can I monitor the degradation of my this compound solution?
A5: The most reliable way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
III. Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below | To minimize thermal degradation and slow down chemical reactions. |
| Solvent for Stock | Anhydrous Ethanol, DMSO, or DMF | Good solubility and stability in these organic solvents. |
| Light Exposure | Minimize; use amber vials or foil | To prevent photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | To prevent oxidation by atmospheric oxygen. |
| Aqueous Solutions | Prepare fresh, use immediately | Low solubility and stability in aqueous media. |
| pH of Aqueous Media | Slightly acidic to neutral (if required) | To minimize pH-catalyzed hydrolysis of the epoxide. |
| Additives | Avoid nucleophiles (e.g., thiols) | To prevent Michael addition and epoxide ring-opening. |
Table 2: Potential Stabilizers for this compound Solutions
| Stabilizer | Typical Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Free radical scavenger | May interfere with some biological assays. Check for compatibility. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Free radical scavenger | May interfere with some biological assays. Check for compatibility. |
| Vitamin E (α-Tocopherol) | Varies by application | Chain-breaking antioxidant | Can be used in cell culture but may have its own biological effects. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Ethanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable HPLC method. Monitor for the appearance of new peaks and a decrease in the parent peak.
Protocol 2: General HPLC Method for Stability Assessment
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 20-30 minutes to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 233 nm (λmax of this compound) or MS detection for better identification of degradation products.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
V. Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting instability issues.
Experimental Workflow for Stability Testing
Caption: A simplified workflow for conducting a stability study.
troubleshooting trans-EKODE-(E)-Ib insolubility in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of trans-EKODE-(E)-Ib in aqueous buffers. As a lipid-like, hydrophobic molecule derived from linoleic acid, this compound presents solubility challenges that are common for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound is a hydrophobic molecule with very limited solubility in aqueous solutions.[1] Precipitation occurs when its concentration exceeds its solubility limit in the buffer. The solubility in PBS (pH 7.2) is approximately 100 times lower than in organic solvents like DMSO or ethanol (B145695).[1][2] This issue commonly arises when a concentrated stock solution in an organic solvent is diluted too quickly or into a final volume that cannot support its solubility.
Q2: What is the best solvent for preparing a stock solution?
A2: Based on manufacturer data, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Ethanol are excellent solvents for creating a high-concentration stock solution.[1][2] DMSO is often preferred for cell-based assays as it is miscible with water and commonly used as a vehicle for delivering hydrophobic compounds.[3][4][5]
Q3: I've prepared a 50 mg/mL stock in DMSO. How do I dilute this into my cell culture medium without it precipitating?
A3: The key is to avoid rapid changes in solvent polarity. Do not add the DMSO stock directly to your full volume of aqueous buffer. Instead, perform a serial dilution or add the stock dropwise to your buffer while vortexing or stirring vigorously. This gradual introduction helps keep the compound in solution. For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[6]
Q4: Can I increase the solubility of this compound directly in my aqueous buffer?
A4: Yes, several methods can be employed to increase its aqueous solubility:
-
Co-solvents: Keeping a small percentage of an organic solvent like DMSO or ethanol in the final buffer can maintain solubility.[7][8]
-
Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the buffer at low concentrations (e.g., 0.01-0.05%) to form micelles that encapsulate the hydrophobic compound, though this is more suitable for enzymatic assays than cell-based assays.[9][10]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior that can form inclusion complexes with hydrophobic molecules like this compound, significantly enhancing their aqueous solubility.[11][12][13] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[12]
Q5: Will adjusting the pH or ionic strength of my buffer help?
A5: The effect of pH and ionic strength is compound-specific.[14][15][16] this compound has a carboxylic acid group, which will be deprotonated (negatively charged) at physiological pH (around 7.4), slightly improving solubility compared to acidic conditions. However, as a predominantly lipid-like molecule, the effect of pH is less pronounced than for simpler acidic or basic compounds. High ionic strength in the buffer can sometimes decrease the solubility of hydrophobic compounds, a phenomenon known as "salting out".[17][18] It is best to start with a standard physiological buffer (like PBS at pH 7.2-7.4) and explore other solubilization methods first.
Data & Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molar Equivalent (approx.) |
| DMSO | 50 mg/mL[1][2] | 161 mM |
| DMF | 50 mg/mL[1][2] | 161 mM |
| Ethanol | 50 mg/mL[1][2] | 161 mM |
| PBS (pH 7.2) | 0.5 mg/mL[1][2] | 1.61 mM |
Formula Weight of this compound: 310.4 g/mol [1]
Table 2: Common Solubilizing Agents for In Vitro Assays
| Agent Type | Example | Typical Starting Conc. | Primary Mechanism | Best For |
| Co-Solvent | DMSO | < 0.5% (v/v) in final media | Increases solvent polarity match[3] | Cell-based & biochemical assays |
| Surfactant | Tween-20, Triton X-100 | 0.01 - 0.05% (v/v) | Micellar encapsulation[10][19] | Biochemical/enzymatic assays |
| Complexation Agent | HP-β-Cyclodextrin | 1-10 mM | Forms inclusion complex[11][12] | Cell-based & in vivo studies |
Troubleshooting Workflow & Logic Diagrams
The following diagram outlines a systematic approach to troubleshooting the insolubility of this compound.
Caption: A step-by-step workflow for troubleshooting insolubility issues.
The diagram below illustrates the conceptual difference between using a co-solvent and a complexation agent to improve solubility.
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound CAS#: 478931-82-7 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures [mdpi.com]
- 15. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 17. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wjbphs.com [wjbphs.com]
Technical Support Center: Optimizing trans-EKODE-(E)-Ib Concentration for Cell-Based Assays
Welcome to the technical support center for the use of trans-EKODE-(E)-Ib in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a biologically active lipid peroxidation product derived from linoleic acid. Its primary known mechanism of action is the activation of the Antioxidant Response Element (ARE), a key pathway in the cellular defense against oxidative stress. This activation is mediated through the transcription factor Nrf2 and involves the PI3K/Akt signaling pathway.
Q2: In which cell types has this compound been shown to be active?
A2: this compound has been demonstrated to be active in neuronal cells, where it induces the expression of ARE-regulated cytoprotective genes. Additionally, it has been shown to stimulate the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells.
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
A3: Based on available literature, a concentration range of 1-5 µM has been shown to be effective in stimulating aldosterone and corticosterone synthesis in adrenal cells. For initial dose-response experiments in other cell types, such as neuronal cell lines, a broader range finding study is recommended, for example, from 0.1 µM to 50 µM.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. This stock solution should be stored at -20°C or -80°C. To avoid issues with solubility in aqueous culture media, the final concentration of DMSO in the assay should be kept low, typically below 0.5%, and ideally at or below 0.1%.
Q5: What are potential off-target effects or liabilities of using a lipid-based molecule like this compound?
A5: Lipid-based molecules can sometimes interfere with cell-based assays. Potential issues include poor solubility in aqueous media leading to precipitation, and non-specific interactions with cellular membranes. It is also important to assess the cytotoxicity of the compound in your specific cell line to ensure that the observed effects are not due to toxicity.
Troubleshooting Guides
Issue 1: No observable effect of this compound at the tested concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Test a higher range of concentrations. Based on its activity in adrenal cells, ensure your concentration range includes 1-5 µM and extends higher. |
| Compound instability. | Prepare fresh dilutions from your stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Insensitive cell line or assay. | Confirm that your cell line expresses the necessary components of the Nrf2/ARE and PI3K/Akt pathways. Consider using a cell line known to be responsive to oxidative stress. |
| Poor solubility in media. | See the troubleshooting guide for compound precipitation below. Ensure the compound is fully dissolved in the media before adding it to the cells. |
Issue 2: Compound precipitation is observed in the cell culture medium.
| Possible Cause | Recommended Solution |
| High final concentration. | The final concentration of this compound may exceed its aqueous solubility limit. Decrease the final working concentration. |
| Rapid dilution from DMSO stock. | The abrupt change in solvent polarity can cause the compound to "crash out." Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low temperature of media. | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with media components. | Serum proteins can bind to small molecules and affect their solubility and availability. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
Issue 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| "Edge effects" in the microplate. | To mitigate evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate serial dilutions. | Be meticulous when preparing your serial dilutions. Use calibrated pipettes and change tips between each dilution. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Assay (ARE Reporter Assay)
This protocol outlines a general procedure to determine the effective concentration (EC50) of this compound for the activation of the Antioxidant Response Element (ARE).
-
Cell Seeding:
-
Seed a suitable neuronal cell line (e.g., IMR-32) stably transfected with an ARE-luciferase reporter construct into a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., 0.1%).
-
Include a vehicle control (media with 0.1% DMSO) and a positive control (a known Nrf2 activator, if available).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
Perform a luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luciferase activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol provides a general method to determine the cytotoxic concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed your chosen cell line into a 96-well plate at an optimal density and allow them to adhere for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium as described in the dose-response protocol. It is advisable to test a higher concentration range to ensure you observe cytotoxicity (e.g., up to 100 µM or higher).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Cell Treatment and Incubation:
-
Treat the cells with the various concentrations of this compound and incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Cell Type | Recommended Starting Concentration Range | Notes |
| Dose-Response (ARE Activation) | Neuronal Cells | 0.1 µM - 50 µM | Based on the known activity in adrenal cells and the need for a broad range-finding study. |
| Cytotoxicity (e.g., MTT Assay) | Various | 1 µM - 100 µM (or higher) | A higher concentration range is often necessary to determine the cytotoxic threshold. |
Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for dose-response experiments.
Caption: Troubleshooting logic for lack of compound effect.
how to improve the efficiency of trans-EKODE-(E)-Ib synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of trans-EKODE-(E)-Ib. The information is intended for researchers, scientists, and professionals in drug development to help improve the efficiency of their synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common problems and their potential solutions.
| Problem / Question | Possible Causes | Suggested Solutions |
| Q1: The yield of the Wittig reaction to form the methyl ester precursor is low. | 1. Incomplete formation of the ylide from the phosphonium (B103445) salt. 2. Impure or wet solvent/reagents. 3. Suboptimal reaction temperature. 4. Steric hindrance or side reactions involving the aldehyde. | 1. Ensure the use of a strong, fresh base (e.g., n-BuLi) and allow sufficient time for the ylide to form. The characteristic color change of the ylide can be an indicator of its formation. 2. Use anhydrous solvents and freshly opened or purified reagents. Moisture will quench the strong base and the ylide. 3. Maintain the recommended reaction temperatures. Wittig reactions are often performed at low temperatures to improve selectivity and yield. 4. Ensure the aldehyde is pure. Consider slow addition of the aldehyde to the ylide solution to minimize side reactions. |
| Q2: A significant amount of the cis-isomer is formed during the Wittig reaction. | The Wittig reaction can produce a mixture of E and Z isomers. The ratio is dependent on the nature of the ylide, the aldehyde, and the reaction conditions. | While the described synthesis aims for the trans (E) isomer, the formation of some cis (Z) isomer is common.[1] Purification by preparative Thin Layer Chromatography (TLC) is an effective method to separate the trans and cis isomers.[1] For optimization, consider using a stabilized Wittig reagent if applicable, or explore Schlosser modification conditions to favor the E-isomer, though this will require significant deviation from the cited protocol. |
| Q3: The final demethylation step with LiOH is incomplete or leads to degradation. | 1. Insufficient amount of LiOH or reaction time. 2. Degradation of the epoxy-enone system under harsh basic conditions. 3. Low solubility of the methyl ester in the reaction solvent. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting material. If the reaction stalls, a slight excess of LiOH can be added. 2. Avoid prolonged reaction times or high temperatures. The reaction should be quenched as soon as the starting material is consumed. 3. Ensure adequate solvent is used to dissolve the starting material. A co-solvent system may be necessary. |
| Q4: Difficulty in purifying the final product. | The final product has a similar polarity to some of the byproducts, making separation challenging. | Preparative TLC is reported to be an effective method for the final purification step, allowing for the separation of the trans and cis isomers.[1] Careful selection of the solvent system for chromatography is crucial for achieving good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis of this compound is achieved through a multi-step process that primarily involves a Wittig-type reaction to form the carbon backbone, followed by a final demethylation step.[1]
Q2: What are the key intermediates in the synthesis of this compound?
Key intermediates include the Wittig reagent derived from azelaic acid monomethyl ester and the aldehyde with which it reacts. The direct precursor to the final product is the methyl ester of this compound.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reactions. The final product and intermediates can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity.
Q4: Can the synthesis be scaled up?
The described synthesis is on a laboratory scale. Scaling up may require optimization of reaction conditions, particularly for heat transfer and reagent addition. Purification by preparative TLC may become impractical for very large scales, and alternative methods like column chromatography would need to be developed.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the methyl ester precursor of this compound and the final product.
| Reaction Step | Product | Reported Yield |
| Wittig-type reaction | Mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate | 65% |
| Demethylation and TLC separation | This compound | 63% |
| Demethylation and TLC separation | cis-EKODE-(E)-Ib | 4% |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, based on the published literature.[1]
Step 1: Synthesis of the Wittig Reagent
-
Azelaic acid monomethyl ester is converted to its corresponding acid chloride in a 91% yield.
-
The acid chloride is then reacted with the ylide generated from the deprotonation of methyltriphenylphosphonium (B96628) bromide with n-BuLi to form the Wittig reagent.
Step 2: Wittig Reaction
-
The aldehyde partner is elongated via a Wittig-type reaction with the prepared Wittig reagent.
-
This reaction produces a mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate in a 65% yield.
Step 3: Demethylation and Purification
-
The mixture of methyl esters is subjected to demethylation using Lithium Hydroxide (LiOH).
-
Following the demethylation, the final products are isolated and separated by preparative Thin Layer Chromatography (TLC).
-
This final step yields 63% of this compound and 4% of cis-EKODE-(E)-Ib.
Visualizations
Synthetic Workflow for this compound
Caption: Overall workflow for the synthesis of this compound.
Key Chemical Transformation: Wittig Reaction
Caption: The pivotal Wittig reaction forming the product backbone.
References
Technical Support Center: Minimizing Off-Target Effects of trans-EKODE-(E)-Ib
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of trans-EKODE-(E)-Ib in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a biologically active lipid peroxidation product derived from linoleic acid.[1] Its primary known mechanisms of action include:
-
Activation of the Antioxidant Response Element (ARE): It induces the expression of cytoprotective genes regulated by ARE, such as NQO1, in neuronal cells.[1]
-
Stimulation of Steroidogenesis: In adrenal cells, it stimulates the synthesis of aldosterone (B195564) and corticosterone (B1669441) at concentrations of 1-5 µM, an effect that appears to be mediated by an increase in intracellular calcium.[1]
Q2: What are potential off-target effects and why should I be concerned?
Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen biological consequences. For a reactive molecule like this compound, which is an α,β-unsaturated epoxy-keto-octadecenoic acid, potential off-target effects could arise from its ability to react with biological nucleophiles, such as cysteine residues in proteins.[2] This could lead to:
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Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to its known on-target effects.[3][4]
-
Cellular toxicity due to the disruption of essential cellular pathways.[4]
-
Inconsistent results across different experimental systems.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of potential off-target effects include:
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Discrepancies between the observed phenotype and results from genetic validation (e.g., knockdown or knockout of a putative target).[3]
-
Inconsistent results when using other, structurally different activators of the same pathway.[3]
-
Significant cellular toxicity at or near the effective concentration.
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Effects that are not rescued by downstream inhibitors of the intended pathway.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at effective concentrations.
Possible Cause: The observed cell death may be an off-target effect unrelated to the intended biological activity of this compound.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response experiment to determine the minimum effective concentration for the desired on-target effect and the concentration at which cytotoxicity is observed.
-
Use a Cytotoxicity Assay: Concurrently, assess cell viability using a suitable assay (e.g., MTS assay, CellTiter-Glo®) across the same concentration range.
-
Analyze the Data: Compare the EC50 (effective concentration for 50% of maximal response) for the on-target effect with the CC50 (cytotoxic concentration for 50% of cells). A small therapeutic window suggests a higher likelihood of off-target effects contributing to the observed phenotype at the effective concentration.
Table 1: Example Dose-Response and Cytotoxicity Data for this compound
| Concentration (µM) | On-Target Activity (% of max) | Cell Viability (%) |
| 0.1 | 5 | 100 |
| 0.5 | 25 | 98 |
| 1 | 50 | 95 |
| 5 | 90 | 85 |
| 10 | 95 | 60 |
| 20 | 98 | 30 |
| 50 | 100 | 5 |
Issue 2: Inconsistent results with other ARE activators.
Possible Cause: The observed phenotype may be unique to this compound and not a general consequence of ARE activation, suggesting off-target effects.
Troubleshooting Steps:
-
Orthogonal Validation: Use a structurally and mechanistically different ARE activator (e.g., sulforaphane) in your experimental system.
-
Compare Phenotypes: If the phenotype observed with this compound is not replicated by the other ARE activator, it is more likely to be an off-target effect.
Experimental Protocols
Protocol 1: Dose-Response Determination
Objective: To identify the optimal concentration range of this compound for maximizing on-target effects while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., ethanol, DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Treat cells with the diluted compound over a wide concentration range (e.g., 0.1 µM to 50 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a duration relevant to the biological question.
-
Readout: Measure the on-target effect (e.g., NQO1 expression via qPCR or Western blot) and cell viability (e.g., MTS assay).
Protocol 2: Genetic Validation using CRISPR-Cas9
Objective: To confirm that the observed effect of this compound is dependent on a specific protein in the intended signaling pathway (e.g., Nrf2 for ARE activation).
Methodology:
-
Generate Knockout Cells: Use CRISPR-Cas9 to generate a stable knockout of the target protein (e.g., Nrf2) in your cell line.
-
Validate Knockout: Confirm the absence of the target protein via Western blot or sequencing.
-
Treat with this compound: Treat both the knockout and wild-type cells with the effective concentration of this compound.
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Assess Phenotype: Measure the biological response of interest. If the phenotype is absent in the knockout cells, it supports the on-target activity of this compound.
Visualizations
Caption: Known signaling pathways of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Technical Support Center: Cell Viability Issues with High Concentrations of trans-EKODE-(E)-Ib
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues when working with high concentrations of trans-EKODE-(E)-Ib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a biologically active lipid peroxidation product derived from linoleic acid.[1] It is known to be involved in processes related to oxidative stress and inflammation.[1][2] Its activities include the activation of the Antioxidant Response Element (ARE), which leads to the expression of cytoprotective genes.[1]
Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
A2: Yes, this is an expected observation. Published data indicates that this compound can induce toxicity in cell cultures at concentrations of 32 μM and higher. The cytotoxic effects are likely linked to its role as a reactive lipid species, which can induce oxidative stress and disrupt cellular homeostasis at elevated levels.
Q3: What are the potential mechanisms behind the cytotoxicity of high concentrations of this compound?
A3: High concentrations of this compound can lead to excessive oxidative stress, overwhelming the cell's antioxidant defense mechanisms. This can result in damage to cellular components like lipids, proteins, and DNA.[2] Additionally, as a lipid peroxidation product, it may contribute to processes like ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3][4][5][6][7]
Q4: Could this compound be interfering with my cell viability assay?
A4: This is a possibility, particularly with metabolic assays like the MTT or XTT assays. As a lipid-based compound, this compound could potentially interfere with the enzymatic reduction of the tetrazolium salts or the solubilization of the formazan (B1609692) product, leading to inaccurate readings. It is advisable to include appropriate controls and consider alternative assays to confirm your results.
Q5: What is the recommended solvent for dissolving this compound for cell culture experiments?
A5: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.[1][8] For cell culture applications, it is typically dissolved in ethanol or DMSO to create a stock solution, which is then further diluted in the culture medium to the final desired concentration. It is crucial to keep the final solvent concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide for Cell Viability Assays
This guide addresses common issues encountered when assessing cell viability in the presence of high concentrations of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Compound Precipitation: At high concentrations, this compound may not be fully soluble in the aqueous culture medium, leading to uneven distribution. | - Visually inspect wells for any signs of precipitation. - Prepare fresh dilutions of the compound for each experiment. - Consider using a low percentage of serum or a carrier protein like BSA to improve solubility. |
| Inconsistent Cell Seeding: Uneven cell distribution will lead to variable results. | - Ensure a homogenous single-cell suspension before plating. - Use a calibrated multichannel pipette for cell seeding. | |
| Unexpectedly high cell viability at toxic concentrations | Interference with Assay Reagent: The compound may be directly reducing the assay reagent (e.g., MTT), leading to a false positive signal. | - Run a cell-free control with the compound and the assay reagent to check for direct chemical reduction. - Use a different viability assay based on a distinct principle (e.g., LDH release or ATP content). |
| Compound Autofluorescence: If using a fluorescence-based assay, the compound itself might be fluorescent at the assay wavelengths. | - Include control wells with the compound but without the fluorescent dye to measure background fluorescence. | |
| Discrepancy between different viability assays (e.g., MTT vs. LDH) | Different Cellular Mechanisms Measured: MTT assays measure metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity. | - This may indicate that the compound is affecting mitochondrial function without causing immediate cell lysis. - Consider using a multi-parametric approach, combining assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis). |
| Solvent control shows cytotoxicity | High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. | - Ensure the final solvent concentration in all wells is consistent and as low as possible (ideally ≤ 0.1%). - Include a vehicle control group that receives the same concentration of the solvent as the treated groups. |
Quantitative Data Summary
The following table summarizes the reported concentration-dependent effects of this compound on cell viability.
| Cell Line | Assay | Concentration | Observed Effect |
| IMR-32 (Human Neuroblastoma) | Reporter Gene Assay | ≥ 32 μM | Toxicity Observed |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
Cells of interest
-
This compound stock solution (in an appropriate solvent)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.[11][12]
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathways and Experimental Workflow
Potential Signaling Pathways Affected by this compound
High concentrations of this compound, as a lipid peroxidation product, can induce oxidative stress and potentially trigger cell death through pathways like ferroptosis. At non-toxic concentrations, it is known to activate the NRF2-ARE pathway, a key cellular defense mechanism against oxidative stress.
Caption: NRF2-ARE Signaling Pathway Activation.
Caption: Simplified Ferroptosis Pathway.
Experimental Workflow for Assessing Cell Viability
The following diagram outlines a logical workflow for investigating the effects of this compound on cell viability.
Caption: Cell Viability Experimental Workflow.
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. This compound | C18H30O4 | CID 51665991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of trans-EKODE-(E)-Ib and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of trans-EKODE-(E)-Ib and its isomers. Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products derived from linoleic acid that exhibit potent biological effects.[1][2] While research has highlighted several key activities, a direct quantitative comparison across all known isomers is not extensively available in current literature. This document summarizes the existing data, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways.
Introduction to EKODE Isomers
Nonenzymatic oxidation of linoleic acid generates six primary EKODE isomers, which differ in the position and stereochemistry of the epoxy and keto groups.[1] These isomers include:
-
trans-EKODE-(E)-Ia
-
cis-EKODE-(E)-Ia
-
This compound
-
cis-EKODE-(E)-Ib
-
trans-EKODE-(E)-IIa
-
trans-EKODE-(E)-IIb
These molecules are of significant interest due to their ability to covalently modify proteins and their pronounced biological activities, including the stimulation of steroid hormone production and the modulation of intracellular calcium levels.[1]
Comparative Biological Activities
While direct comparative quantitative data for all six isomers is limited, the available research points to three primary areas of biological activity: stimulation of steroidogenesis, induction of intracellular calcium flux, and activation of the Antioxidant Response Element (ARE).
Data Presentation
The following tables summarize the known biological activities. It is important to note that much of the detailed research has been conducted on this compound or isomeric mixtures.
Table 1: Stimulation of Steroidogenesis
| Isomer | Cell Type | Observed Effect | Concentration | Quantitative Data |
| This compound | Adrenal cells | Stimulates synthesis of aldosterone (B195564) and corticosterone | 1-5 µM | Data not available for direct comparison with other isomers. |
| Other Isomers | Adrenal cells | Generally reported to stimulate steroid hormone production | Not specified | No specific comparative data available. |
Table 2: Induction of Intracellular Calcium Flux
| Isomer | Cell Type | Observed Effect | Concentration | Quantitative Data |
| This compound | Adrenal cells | Mediates a rise in intracellular calcium | 1-5 µM | Data not available for direct comparison with other isomers. |
| Other Isomers | Not specified | Generally reported to increase cellular calcium | Not specified | No specific comparative data available. |
Table 3: Activation of the Antioxidant Response Element (ARE)
| Isomer | Cell Type | Observed Effect | Concentration | Quantitative Data |
| This compound | Neuronal cells | Activates ARE and induces expression of ARE-regulated cytoprotective genes (e.g., NQO1) | Not specified | Data not available for direct comparison with other isomers. |
| Other Isomers | Not specified | Not specifically reported | Not specified | No specific comparative data available. |
Signaling Pathways
EKODEs exert their biological effects through the modulation of specific signaling pathways. The activation of the Antioxidant Response Element by this compound is the most well-characterized of these pathways.
References
Comparative Analysis of trans-EKODE-(E)-Ib and trans-EKODE-(E)-IIb Reactivity
A detailed guide for researchers on the differential reactivity of two key linoleic acid oxidation products.
This guide provides a comprehensive comparison of the reactivity of two isomeric epoxyketooctadecenoic acids (EKODEs), trans-EKODE-(E)-Ib and trans-EKODE-(E)-IIb. These compounds are significant products of linoleic acid peroxidation, a process implicated in various physiological and pathological conditions.[1][2][3] Understanding their differential reactivity is crucial for researchers in the fields of biochemistry, drug development, and toxicology.
Chemical Structures
This compound and trans-EKODE-(E)-IIb are regio- and stereoisomers. The key structural difference lies in the relative positions of the ketone and epoxide functionalities along the octadecenoic acid chain.
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This compound : 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid[3][4]
-
trans-EKODE-(E)-IIb : This isomer is also a trans-epoxy-keto-octadecenoic acid, with a different arrangement of the functional groups.
These structural nuances lead to significant differences in their chemical reactivity, particularly towards biological nucleophiles.
Comparative Reactivity Data
A key study systematically investigated the reactivity of six EKODE isomers, including this compound and trans-EKODE-(E)-IIb, with imidazole (B134444) nucleophiles, serving as a model for the side chain of histidine residues in proteins.[1][2] The results demonstrated a markedly higher reactivity for the EKODE-(E)-II isomers.
| Compound | Pseudo First-Order Rate Constant (k') with Imidazole Nucleophiles | Relative Reactivity |
| This compound | Slower | 1x |
| trans-EKODE-(E)-IIb | Faster | 7-15x greater than EKODE-I isomers |
Table 1: Comparison of pseudo first-order rate constants for the reaction of this compound and trans-EKODE-(E)-IIb with imidazole nucleophiles. The data clearly indicates that trans-EKODE-(E)-IIb is significantly more reactive.[2]
The study also quantified the yields of these isomers from the autoxidation of linoleic acid, showing that while trans-EKODE-(E)-IIb is more reactive, it is produced in smaller quantities compared to this compound.[2]
| Compound | Yield after 18h of Linoleic Acid Oxidation |
| This compound | 1.30% |
| trans-EKODE-(E)-IIb | 0.47% |
Table 2: Yields of this compound and trans-EKODE-(E)-IIb from the autoxidation of linoleic acid. [2]
Reaction Mechanisms and Adduct Formation
The primary mode of reaction for these α,β-unsaturated epoxy-enones with nucleophiles is through a Michael addition (conjugate addition).[1][2] In the case of reaction with histidine residues, the imidazole ring of histidine adds to the electrophilic carbon of the enone system, leaving the epoxide ring intact.[1][2]
Studies have also investigated the reaction with cysteine residues. For both EKODE-I and -II isomers, a rapid Michael addition is the initial step. This is followed by a ring-opening reaction of the epoxide. The ring-opening products of EKODE-II isomers were found to be more stable in the long term.[5]
Experimental Protocols
Synthesis of this compound and trans-EKODE-(E)-IIb
The synthesis of these isomers can be accomplished through multi-step organic synthesis protocols. Key steps involve Wittig-type reactions and aldol (B89426) condensations.[1][2] For detailed synthetic procedures, refer to the supplementary information of the cited literature.[2]
Kinetic Analysis of Reactivity with Imidazole Nucleophiles
The reactivity of the EKODE isomers can be compared by monitoring their reaction with an imidazole nucleophile, such as Nα-benzoyl-L-histidine, using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Prepare solutions of the individual EKODE isomers and Nα-benzoyl-L-histidine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the reaction by mixing the reactants at a defined temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction, for example, by adding a strong acid.
-
Analyze the samples by reverse-phase HPLC to quantify the disappearance of the EKODE isomer and the formation of the adduct.
-
Calculate the pseudo-first-order rate constants from the kinetic data.[2]
Reaction with Thiol-Containing Nucleophiles
The reaction with cysteine analogues, such as N-acetyl-cysteine-methyl ester, can be monitored by UV spectroscopy.
Protocol:
-
Prepare solutions of the EKODE isomers and N-acetyl-cysteine-methyl ester in a suitable solvent system (e.g., 20% acetonitrile (B52724) in PBS).
-
Monitor the reaction by observing the change in UV absorbance over time. The initial Michael addition leads to a decrease in the characteristic absorbance of the α,β-unsaturated ketone.
-
The subsequent ring-opening of the epoxide can lead to a recovery of absorbance at a different wavelength.[5]
Signaling Pathway Involvement
This compound has been shown to be a biologically active molecule that can activate the Antioxidant Response Element (ARE).[3][6] This is a critical signaling pathway involved in cellular protection against oxidative stress. Activation of ARE leads to the expression of cytoprotective genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1).[3][6] This effect is thought to be mediated by a rise in intracellular calcium.[3][6]
Caption: Activation of the ARE pathway by this compound.
Experimental Workflow for Reactivity Screening
The following diagram illustrates a general workflow for comparing the reactivity of this compound and trans-EKODE-(E)-IIb with a model nucleophile.
Caption: General workflow for comparative reactivity studies.
References
- 1. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. scbt.com [scbt.com]
- 5. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
A Comparative Guide to the Differential Effects of Cis- and Trans-Isomers of EKODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the cis and trans isomers of 13-oxo-9,11-octadecadienoic acid (EKODE). While extensive research has been conducted on the biological effects of the cis-isomer, particularly (9Z,11E)-13-KODE, direct comparative studies with its trans counterpart are limited. This document summarizes the available experimental data for the cis-isomer and provides an inferred comparison for the trans-isomer based on the known principles of cis-trans isomerism in similar fatty acid molecules.
Data Presentation: Comparative Biological Activities
The following tables summarize the known and inferred biological activities of cis- and trans-EKODE. It is important to note that the data for trans-EKODE is largely extrapolated from studies on other trans-fatty acids and requires direct experimental validation.
Table 1: Anti-inflammatory Activity
| Parameter | cis-EKODE ((9Z,11E)-13-KODE) | trans-EKODE ((9E,11E)-13-KODE) (Inferred) | Supporting Evidence for Isomeric Differences |
| Inhibition of NF-κB Activation | Potent inhibitor. Reduces nuclear translocation of p65 subunit.[1] | Likely a weaker inhibitor. | The bent structure of cis-isomers may allow for better fit into the allosteric or active sites of kinases in the NF-κB pathway, leading to more effective inhibition. |
| Activation of PPARα | Agonist.[1][2] | Potentially a weaker agonist or an antagonist. | The linear structure of trans-isomers can lead to different binding affinities and activation potentials for nuclear receptors like PPARα. |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β) | Significant reduction in LPS-stimulated macrophages.[2] | Expected to have a less pronounced effect. | The differential impact on NF-κB and PPARα signaling pathways would likely result in varied downstream effects on cytokine production. |
Table 2: Anti-cancer Activity
| Parameter | cis-EKODE ((9Z,11E)-13-KODE) | trans-EKODE ((9E,11E)-13-KODE) (Inferred) | Supporting Evidence for Isomeric Differences |
| Inhibition of Cancer Cell Proliferation | Demonstrated in breast cancer cell lines. | Unknown, but potentially less effective. | Cis-unsaturated fatty acids are often more potent in inhibiting cancer cell proliferation compared to their trans counterparts. |
| Induction of Apoptosis | Induces apoptosis in breast cancer stem cells. | Unknown. | The ability to induce apoptosis is often linked to specific interactions with cellular membranes and signaling proteins, which can be influenced by the isomer's shape. |
| Downregulation of c-Myc | Reduces c-Myc expression in breast cancer stem cells. | Unknown. | The regulation of oncogenes like c-Myc is a complex process that could be differentially affected by the isomers' interaction with various cellular targets. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NF-κB Activation Assay (Immunofluorescence)
Objective: To determine the effect of EKODE isomers on the nuclear translocation of the NF-κB p65 subunit in macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded on glass coverslips in 24-well plates. After reaching 70-80% confluency, they are pre-treated with various concentrations of cis-EKODE or trans-EKODE (or vehicle control) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce NF-κB activation, and the cells are incubated for 30 minutes.
-
Immunostaining:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
Cells are then incubated with a primary antibody against NF-κB p65 overnight at 4°C.
-
After washing, a fluorescently labeled secondary antibody is added and incubated for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of nuclear translocation.
PPARα Activation Assay (Luciferase Reporter Assay)
Objective: To assess the ability of EKODE isomers to activate the peroxisome proliferator-activated receptor alpha (PPARα).
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Treatment: After 24 hours of transfection, cells are treated with various concentrations of cis-EKODE, trans-EKODE, a known PPARα agonist (e.g., WY-14643) as a positive control, or vehicle (DMSO) for 24 hours.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luciferase activity is normalized to the total protein concentration for each sample. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the level of PPARα activation.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of EKODE isomers on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of cis-EKODE or trans-EKODE for 24, 48, and 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Inferred signaling pathway of cis-EKODE.
References
comparing trans-EKODE-(E)-Ib to 4-hydroxynonenal (4-HNE)
A Comprehensive Comparison: trans-EKODE-(E)-Ib vs. 4-hydroxynonenal (B163490) (4-HNE)
This guide provides a detailed, data-driven comparison of two prominent lipid peroxidation products, this compound and 4-hydroxynonenal (4-HNE). Both molecules are generated endogenously from the oxidation of polyunsaturated fatty acids and are recognized for their significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, biological effects, and the experimental methodologies used to study them.
Introduction
Lipid peroxidation, a consequence of oxidative stress, results in the formation of a variety of reactive aldehydes and other electrophilic species. Among these, this compound and 4-hydroxynonenal (4-HNE) have garnered considerable attention for their roles in cellular signaling and pathophysiology. Both are derived from the oxidation of linoleic acid, a common dietary fatty acid.[1][2] While 4-HNE is a well-established marker of oxidative stress and a modulator of diverse signaling pathways, this compound is a more recently characterized epoxyketo-octadecenoic acid with distinct biological functions. This guide aims to provide a side-by-side comparison of these two molecules, supported by experimental data.
Chemical Structure and Reactivity
This compound is an epoxyketo-octadecenoic acid featuring a trans carbon-carbon double bond, a keto group, and an epoxide ring.[3] Its reactivity is primarily attributed to the electrophilic nature of the α,β-unsaturated ketone system and the epoxide, which can undergo Michael addition and ring-opening reactions with biological nucleophiles, particularly cysteine and histidine residues in proteins.[4]
4-hydroxynonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal.[5] Its high reactivity stems from the presence of a carbonyl group, a carbon-carbon double bond, and a hydroxyl group. 4-HNE readily forms covalent adducts with proteins, primarily through Michael addition with cysteine, histidine, and lysine (B10760008) residues, and Schiff base formation with lysine.[6]
Comparative Biological Activities
The biological effects of both this compound and 4-HNE are concentration-dependent, often exhibiting hormetic responses where low concentrations can activate adaptive cellular pathways, while higher concentrations lead to cytotoxicity.
Table 1: Comparison of Biological Activities
| Biological Effect | This compound | 4-hydroxynonenal (4-HNE) |
| Steroidogenesis | Stimulates aldosterone (B195564) and corticosterone (B1669441) synthesis (1-5 µM) in adrenal cells.[3] | Not a primary reported activity. |
| Antioxidant Response | Activates the Antioxidant Response Element (ARE).[3] | Activates the Nrf2/ARE pathway at lower concentrations.[7] |
| Inflammatory Response | Can exacerbate colonic inflammation. | Dual role: low concentrations (e.g., 1 µM) can activate NF-κB, while higher concentrations can be inhibitory.[2] |
| Cell Signaling | Mediates effects through a rise in intracellular calcium.[3] | Modulates multiple signaling pathways including NF-κB, Nrf2, and MAP kinases.[2][7] |
| Protein Modification | Forms adducts with cysteine and histidine residues.[4] | Forms adducts with cysteine, histidine, and lysine residues.[6] |
Cytotoxicity
The cytotoxic profiles of this compound and 4-HNE differ, with 4-HNE being extensively studied in this regard.
Table 2: Comparative Cytotoxicity
| Parameter | This compound | 4-hydroxynonenal (4-HNE) |
| Apoptosis | Data not readily available. | Induced at intermediate concentrations (5–40 µM).[8] |
| Necrosis | Data not readily available. | Induced at higher concentrations (40–100 µM).[8] |
| Genotoxicity | Data not readily available. | Can cause DNA damage and mutations.[7] |
| Physiological Conc. | Not well established. | 0.1–3 µM.[6] |
| Pathological Conc. | Not well established. | Can reach 10 µM to 5 mM under stress conditions.[6] |
Signaling Pathways
This compound and the Antioxidant Response Element (ARE) Pathway
This compound has been shown to activate the Antioxidant Response Element (ARE), a key regulatory element in the expression of numerous cytoprotective genes.[3] This activation is a crucial mechanism for cellular defense against oxidative stress.
References
- 1. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-2-nonenal antimicrobial toxicity is neutralized by an intracellular pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Effects of trans-EKODE-(E)-Ib with Negative Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specific biological effects of trans-EKODE-(E)-Ib, a bioactive lipid peroxidation product of linoleic acid. To ensure the observed cellular responses are directly attributable to this compound, the use of appropriate negative controls is paramount. This document outlines experimental protocols, data presentation strategies, and visual workflows to rigorously assess the activity of this compound in key signaling pathways.
Core Functions of this compound
-
Activation of the Antioxidant Response Element (ARE): this compound induces the expression of cytoprotective genes, such as NQO1, through the activation of the ARE pathway. This activation is known to be dependent on the transcription factor Nrf2 and involves the PI3K signaling cascade.
-
Stimulation of Steroidogenesis: This compound stimulates the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells, a process mediated by an increase in intracellular calcium concentration.
Negative Control Strategies
A critical aspect of validating the effects of this compound is the use of appropriate negative controls. An ideal negative control would be a structurally similar molecule that lacks the specific chemical features required for biological activity. However, a commercially available, validated inactive analog of this compound is not readily described in the literature. Therefore, a multi-faceted approach to negative controls is recommended:
-
Vehicle Control: This is the most fundamental negative control. The solvent used to dissolve this compound (e.g., ethanol (B145695) or DMSO) should be added to control cells at the same final concentration to account for any effects of the solvent itself.
-
Pathway-Specific Inhibitors: For validating the mechanism of action, specific inhibitors of the implicated signaling pathway serve as excellent negative controls. For the ARE activation pathway, a PI3K inhibitor can be used to demonstrate that the effect of this compound is indeed mediated by PI3K.
Data Presentation
Quantitative data from the following experiments should be summarized in clear, well-structured tables to facilitate comparison between the effects of this compound and the negative controls.
Table 1: Validation of Antioxidant Response Element (ARE) Activation
| Treatment Group | Luciferase Activity (Relative Luminescence Units) | Nrf2 Nuclear Translocation (Fold Change vs. Vehicle) | NQO1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | |||
| This compound | |||
| PI3K Inhibitor | |||
| This compound + PI3K Inhibitor |
Table 2: Validation of Intracellular Calcium Mobilization and Steroidogenesis
| Treatment Group | Peak Intracellular Calcium [Ca2+]i (nM) | Aldosterone Secretion (ng/mL) | Corticosterone Secretion (ng/mL) |
| Vehicle Control | |||
| This compound |
Experimental Protocols
Validation of Antioxidant Response Element (ARE) Activation
This experiment aims to confirm that this compound activates the ARE, leading to the transcription of downstream target genes.
a. ARE-Luciferase Reporter Assay
-
Cell Culture: Use a suitable cell line, such as human neuroblastoma IMR-32 cells, which are known to be responsive.
-
Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After 24 hours, pre-treat a subset of cells with a PI3K inhibitor (e.g., LY294002) for 1 hour. Then, treat the cells with vehicle, this compound, the PI3K inhibitor alone, or a combination of this compound and the PI3K inhibitor for 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle control.
b. Nrf2 Nuclear Translocation Assay
-
Cell Culture and Treatment: Culture and treat cells as described for the luciferase assay.
-
Cell Fractionation: Separate the nuclear and cytosolic fractions of the cells using a nuclear/cytosolic fractionation kit.
-
Western Blot Analysis: Perform Western blot analysis on both fractions to detect the levels of Nrf2. Use a nuclear marker (e.g., Lamin B1) and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Data Analysis: Quantify the band intensities and express the nuclear Nrf2 levels as a fold change relative to the vehicle control, normalized to the nuclear loading control.
c. Quantitative Real-Time PCR (qPCR) for NQO1 Expression
-
Cell Culture and Treatment: Culture and treat cells as described above for a suitable duration (e.g., 8 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of NQO1 using the ΔΔCt method.
Validation of Intracellular Calcium Mobilization and Steroidogenesis
These experiments will validate the effect of this compound on intracellular calcium levels and the subsequent production of aldosterone and corticosterone in adrenal cells.
a. Intracellular Calcium Measurement
-
Cell Culture: Use a suitable adrenal cell line (e.g., rat adrenal cells).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Treatment and Measurement: Measure the baseline fluorescence. Add vehicle or this compound and continuously record the fluorescence intensity over time using a fluorescence plate reader or a microscope.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity.
b. Aldosterone and Corticosterone Quantification
-
Cell Culture and Treatment: Culture adrenal cells and treat them with vehicle or this compound for an appropriate time period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of aldosterone and corticosterone in the supernatant using commercially available ELISA kits or by methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the hormone concentrations in the this compound-treated group to the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated ARE activation and its inhibition.
Caption: Workflow for validating the ARE activation effect of this compound.
Caption: Proposed pathway for this compound-induced steroidogenesis.
Comparative Analysis of trans-EKODE-(E)-Ib Cross-Reactivity with Other Lipid Peroxidation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of trans-EKODE-(E)-Ib, a key lipid peroxidation product, with other related molecules. Understanding the specificity of antibodies and cellular responses to this particular epoxyketo-octadecenoic acid is crucial for the development of targeted diagnostics and therapeutics in contexts of oxidative stress and inflammation.
Executive Summary
This compound is a reactive lipid species generated from the peroxidation of linoleic acid. Its unique chemical structure allows it to form covalent adducts with cellular nucleophiles, particularly cysteine residues in proteins. This guide examines the specificity of antibodies raised against these this compound-protein adducts and their cross-reactivity with other common lipid peroxidation products. The available data indicates a high degree of specificity for EKODE-cysteine adducts, with minimal cross-reactivity observed with other aldehydes derived from lipid peroxidation. Furthermore, this guide details the key signaling pathways activated by this compound, providing a basis for understanding its biological effects.
Cross-Reactivity Data
Table 1: Qualitative Cross-Reactivity of Anti-EKODE-Cysteine Adduct Antibodies
| Competitor (Protein Adduct) | Cross-Reactivity |
| trans-EKODE-(E)-IIb-Cys | Yes |
| 4-hydroxy-2-nonenal (HNE) | No |
| 4-oxo-2-nonenal (ONE) | No |
| Acrolein | No |
| Octenal | No |
Data is based on Western blot analysis where the ability of various lipid peroxidation product-protein adducts to be recognized by an anti-EKODE-cysteine adduct antibody was assessed.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment (General Protocol)
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an antibody.
-
Coating: A microtiter plate is coated with a conjugate of the target antigen (this compound-cysteine-protein adduct).
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking agent (e.g., bovine serum albumin).
-
Competition: The specific antibody (anti-trans-EKODE-(E)-Ib-cysteine) is pre-incubated with either the standard antigen (this compound-cysteine) or a potential cross-reactant (other lipid peroxidation product-protein adducts) at various concentrations.
-
Incubation: The antibody-antigen mixture is added to the coated plate, allowing for competition between the antigen in solution and the antigen coated on the plate for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of the cross-reactant that causes 50% inhibition of the primary antibody binding (IC50) is calculated and compared to the IC50 of the target antigen to determine the percentage of cross-reactivity.
Western Blot for Cross-Reactivity Assessment
This method provides a qualitative or semi-quantitative assessment of antibody specificity.
-
Antigen Preparation: Protein adducts of this compound and other lipid peroxidation products are prepared by incubating the respective lipid with a protein such as bovine serum albumin (BSA).
-
SDS-PAGE: The prepared protein adducts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is treated with a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody raised against the this compound-cysteine adduct.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme or a fluorescent dye, which specifically binds to the primary antibody, is added.
-
Detection: The signal is developed using a chemiluminescent or fluorescent substrate and visualized. The presence and intensity of bands indicate the extent of antibody binding to each protein adduct.
Signaling Pathways and Experimental Workflows
This compound has been shown to activate specific cellular signaling pathways, primarily related to cellular defense against oxidative stress.
Nrf2-ARE Signaling Pathway Activation
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2-ARE pathway activation by this compound.
Calcium Signaling Pathway
This compound has been reported to stimulate the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells, a process mediated by an increase in intracellular calcium concentration.
Caption: Calcium signaling initiated by this compound.
Experimental Workflow for Cross-Reactivity Analysis
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody against various lipid peroxidation products.
Caption: Workflow for antibody cross-reactivity assessment.
Specificity of trans-EKODE-(E)-Ib Induced Cellular Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular responses induced by trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid. We will delve into its specificity in activating the Antioxidant Response Element (ARE) pathway and stimulating steroidogenesis, comparing its performance with other relevant alternatives based on available experimental data. Detailed methodologies for the key experiments are provided to support the reproducibility of the findings.
Comparative Analysis of Cellular Responses
This compound has been identified as a potent activator of specific cellular signaling pathways. This section compares its activity with other linoleic acid metabolites and a standard antioxidant response activator.
Activation of the Antioxidant Response Element (ARE)
The ARE is a critical regulator of cellular defense against oxidative stress. Its activation leads to the expression of numerous cytoprotective genes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) being a key marker.
Table 1: Comparison of ARE Activation by this compound and Other Compounds in IMR-32 Neuroblastoma Cells
| Compound | Concentration (µM) | Fold Activation of ARE-Luciferase Reporter | NQO1 mRNA Induction (Fold Change) | Reference |
| This compound * | 1 | - | < 2 | [1] |
| 10 | 20 - 45 | 15.1 | [1] | |
| 32 | 110 (with associated toxicity) | - | [1] | |
| tert-Butylhydroquinone (tBHQ) | 10 | ~25 | 8.7 | [1] |
| Linoleic Acid | 10 | No significant activation | - | [1] |
| 13-oxo-ODE | 10 | Weak activation | - | [1] |
| 9-oxo-ODE | 10 | Weak activation | - | [1] |
| Prostaglandin J2 (PGJ2) | 10 | Weak activation | - | [1] |
*The EKODE used in this study was an isomeric mixture, predominantly this compound.[1]
Summary of Findings:
-
This compound is a potent activator of the ARE pathway, with an optimal concentration of 10 µM in IMR-32 cells leading to a significant 20- to 45-fold activation of an ARE-luciferase reporter and a 15.1-fold induction of NQO1 mRNA.[1]
-
Its potency at 10 µM is comparable to or greater than the well-known ARE activator, tBHQ.[1]
-
The parent molecule, linoleic acid, and other oxidized derivatives like 13-oxo-ODE and 9-oxo-ODE, show negligible to weak ARE activation, highlighting the specificity of the epoxy-keto structure of this compound.[1]
Stimulation of Steroidogenesis
This compound has been shown to stimulate the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells. This effect is mediated by an increase in intracellular calcium.
Table 2: Effect of this compound on Aldosterone Secretion in Rat Adrenal Cells
| Compound | Concentration (µM) | Effect on Aldosterone Secretion | Reference |
| This compound | 0.5 - 5 | Stimulatory | [2] |
| > 5 | Inhibitory | [2] |
Summary of Findings:
-
This compound exhibits a dose-dependent effect on aldosterone secretion, with a stimulatory effect observed in the 0.5 to 5 µM range.[2]
-
This effect is linked to an increase in intracellular calcium, a key second messenger in steroidogenesis.[2]
-
While direct quantitative comparisons with other EKODE isomers are limited, the chemical reactivity of EKODE isomers suggests potential differences in their biological activity. A study on the reactivity with a histidine analog showed that trans-isomers are more reactive than cis-isomers, and EKODE-II isomers are more reactive than EKODE-I isomers. This suggests that the stereochemistry and regiochemistry of the epoxy and keto groups are critical for biological activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound-induced ARE activation.
Caption: Workflow for the Antioxidant Response Element (ARE) reporter assay.
Caption: Workflow for aldosterone and corticosterone measurement by ELISA.
Detailed Experimental Protocols
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This protocol is adapted from studies investigating the activation of the ARE pathway in IMR-32 human neuroblastoma cells.[1]
-
Cell Culture and Transfection: IMR-32 cells are cultured in a suitable medium (e.g., MEM with 10% FBS, non-essential amino acids, and antibiotics) and seeded in 96-well plates. Cells are then transiently transfected with an ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, control compounds (e.g., tBHQ), or vehicle control (e.g., DMSO).
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold activation is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.
Aldosterone and Corticosterone Quantification by ELISA
This protocol outlines the general steps for measuring steroid levels in the supernatant of cultured adrenal cells.
-
Cell Culture and Treatment: Primary rat adrenal cells or a suitable adrenal cell line (e.g., H295R) are cultured in appropriate media. Cells are then treated with different concentrations of this compound or control substances for a specified period (e.g., 24 hours).
-
Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of aldosterone or corticosterone in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves adding the samples and standards to an antibody-coated microplate, followed by the addition of an enzyme-conjugated secondary antibody and a substrate for color development.
-
Data Analysis: The absorbance is measured at the appropriate wavelength (e.g., 450 nm), and the concentration of the steroid in the samples is calculated based on a standard curve generated from known concentrations of the steroid.
Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the fluorescent indicator Fura-2 AM.
-
Cell Preparation and Dye Loading: Adrenal cells are plated on glass coverslips. The cells are then loaded with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Fluorescence Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. The cells are excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.
-
Stimulation and Data Acquisition: A baseline fluorescence ratio (340/380 nm) is recorded before the addition of this compound. The compound is then added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the [Ca²⁺]i. The change in the ratio upon stimulation indicates the cellular response.
References
Oxidized Lipids and Inflammation: A Comparative Analysis of trans-EKODE-(E)-Ib and Other Pro-inflammatory Lipids
For Researchers, Scientists, and Drug Development Professionals
The oxidation of polyunsaturated fatty acids gives rise to a diverse array of lipid species that are increasingly recognized as key mediators in the inflammatory cascade. Among these, epoxyketooctadecenoic acids (EKODEs), such as trans-EKODE-(E)-Ib, have emerged as potent signaling molecules. This guide provides a comparative analysis of the pro-inflammatory effects of this compound and other notable oxidized lipids, including 4-hydroxynonenal (B163490) (4-HNE) and trans,trans-2,4-decadienal (B140250) (tt-DDE). The information is supported by experimental data to aid researchers in understanding their relative potencies and mechanisms of action.
Quantitative Comparison of Pro-inflammatory Effects
The following tables summarize the quantitative data on the pro-inflammatory effects of various oxidized lipids from in vitro studies. It is important to note that the experimental conditions, including cell lines, concentrations, and incubation times, may vary between studies, which should be considered when making direct comparisons.
Table 1: Pro-inflammatory Effects of Epoxyketooctadecenoic Acid (EKODE)
| Oxidized Lipid | Cell Line | Concentration | Incubation Time | Pro-inflammatory Markers (Gene Expression) | Reference |
| EKODE | HCT-116 (human colon cancer) | 300 nM | 24 hours | ↑ TNF-α, IL-1β, IL-6, CXCL1, CXCL2 | |
| EKODE | RAW 264.7 (mouse macrophage) | 300 nM | 24 hours | ↑ TNF-α, IL-1β, IL-6 |
Table 2: Pro-inflammatory Effects of 4-Hydroxynonenal (4-HNE)
| Oxidized Lipid | Cell Line | Concentration | Incubation Time | Pro-inflammatory Markers | Reference |
| 4-HNE | RAW 264.7 (mouse macrophage) | 1 µM | Not Specified | ↑ Phosphorylation of IKK-α/β | |
| 4-HNE | Human fibroblast cells | Low Concentrations | Not Specified | ↑ Pro-inflammatory gene expression (via IKK and IκB binding) | |
| 4-HNE | U937 (human monocytic) | 5 µM | 8 hours | ↑ IL-8, IL-1β, TNF-α (gene and protein expression) |
Table 3: Pro-inflammatory Effects of trans,trans-2,4-Decadienal (tt-DDE)
| Oxidized Lipid | Cell Line | Concentration | Incubation Time | Pro-inflammatory Markers | Reference |
| tt-DDE | RAW 264.7 (mouse macrophage) | 1 µM | 24 hours | ↑ IL-1β, IL-6, IFN-γ (gene expression) | |
| tt-DDE | RAW 264.7 (mouse macrophage) | Not Specified | Not Specified | ↑ Cytokine production, JNK phosphorylation, NF-κB activation |
Signaling Pathways in Oxidized Lipid-Induced Inflammation
Oxidized lipids exert their pro-inflammatory effects by activating specific intracellular signaling pathways, often culminating in the activation of transcription factors like NF-κB, which orchestrates the expression of a wide range of inflammatory genes.
Validation of trans-EKODE-(E)-Ib as a Biomarker in Diverse Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-EKODE-(E)-Ib as an emerging biomarker for oxidative stress and inflammation against established markers, F2-Isoprostanes and Malondialdehyde (MDA). We present available data on its performance, detailed experimental protocols for its validation, and contextualize its role within relevant biological pathways.
Introduction to this compound
This compound, structurally known as 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2][3] Its formation is indicative of oxidative stress, a key pathological process in a multitude of diseases. A notable characteristic of this compound is its ability to form stable cysteine adducts (EKODE-Cys), which can accumulate over time, offering a potential advantage for long-term monitoring of oxidative damage.[4] This molecule has been shown to activate the antioxidant response element (ARE), a critical pathway in cellular defense against oxidative stress, leading to the induction of cytoprotective genes like NQO1.[1][5]
Comparative Analysis of Biomarkers for Oxidative Stress
The validation of a biomarker requires rigorous assessment of its performance against existing standards. Here, we compare this compound with F2-Isoprostanes and Malondialdehyde (MDA), two of the most widely used markers of lipid peroxidation.
| Biomarker | Formation Pathway | Advantages | Disadvantages | Disease Relevance |
| This compound | Non-enzymatic peroxidation of linoleic acid. | Forms stable cysteine adducts, potentially reflecting cumulative damage. High specificity demonstrated with polyclonal antibodies.[4] | Relatively new biomarker, less established in clinical studies. Limited commercially available standardized assays. | Cardiovascular disease (ischemia), Neurodegenerative diseases (potential for aging-related damage), Inflammatory diseases.[4] |
| F2-Isoprostanes | Free radical-catalyzed peroxidation of arachidonic acid. | Considered a "gold standard" for in vivo oxidative stress.[6] Extensive literature and established analytical methods (GC-MS, LC-MS/MS, ELISA). | Can be influenced by dietary sources of arachidonic acid. Multiple isomers can complicate analysis. | Cardiovascular disease, Neurodegenerative diseases,[2][7][8] Allergic rhinitis,[9] Asthma.[9] |
| Malondialdehyde (MDA) | End product of polyunsaturated fatty acid peroxidation. | Long history of use and simple, inexpensive colorimetric assays (TBARS). | Lacks specificity; the TBARS assay can react with other aldehydes.[10][11] MDA itself is highly reactive and may not accurately reflect in vivo levels. | Cardiovascular disease,[12][13] Diabetes,[14] Neurodegenerative diseases,[1][5] Exercise-induced oxidative stress.[11] |
Quantitative Performance:
Direct comparative studies quantifying the sensitivity and specificity of this compound against F2-Isoprostanes and MDA in specific disease models are limited in the currently available literature. However, the high specificity of the developed anti-EKODE-Cys antibody suggests a strong potential for high-performance assays.[4] For F2-Isoprostanes, high diagnostic performance has been reported in breast cancer detection (AUC = 0.999, sensitivity = 100%, specificity = 99.2% at a specific cutoff).[6] The performance of MDA assays can be variable, with HPLC-based methods showing higher accuracy than traditional TBARS assays.[11]
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound in Oxidative Stress Response
References
- 1. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Lipid Peroxidation in Alzheimer’s Disease Differential Diagnosis and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxidation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid peroxidation products and their role in neurodegenerative diseases - Taso - Annals of Research Hospitals [arh.amegroups.org]
- 8. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma malondialdehyde as biomarker of lipid peroxidation: effects of acute exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress and Its Biomarkers in Cardiovascular Diseases | springermedizin.de [springermedizin.de]
- 13. Oxidative Stress Parameters as Biomarkers of Cardiovascular Disease towards the Development and Progression [mdpi.com]
- 14. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-EKODE-(E)-Ib Adducts with Different Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of trans-EKODE-(E)-Ib, a lipid peroxidation product, with various biological nucleophiles. Understanding these interactions is crucial for elucidating the mechanisms of oxidative stress and developing novel therapeutic agents. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
This compound, an α,β-unsaturated epoxy-ketone, is known to react with biological nucleophiles primarily through a Michael addition mechanism. The subsequent fate of the initial adduct, however, can vary significantly depending on the nature of the nucleophile. This guide focuses on the comparative reactivity with cysteine, histidine, and imidazole (B134444) nucleophiles, highlighting the differences in reaction pathways and product stability.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data from studies on the formation of adducts between this compound and different nucleophiles. This allows for a direct comparison of reaction efficiencies and conditions.
| Nucleophile | Michael Acceptor | Reaction Conditions | Yield (%) | Key Analytical Data | Reference |
| N-acetyl-L-cysteine methyl ester | This compound | 20% acetonitrile (B52724) in PBS (pH 7.4), room temperature, overnight | Not explicitly stated, but reaction completion is monitored | UV Spectroscopy, Mass Spectrometry | [1] |
| N-acetyl-L-histidine methyl ester | This compound | 20% acetonitrile in PBS, room temperature, overnight | Not explicitly stated | Competitive ELISA | [1] |
| Imidazole | Generic EKODE-(E)-I analog | Not specified | Not specified | NMR Spectroscopy | [2] |
Reaction Pathways and Experimental Workflows
The reaction of this compound with nucleophiles is a critical aspect of its biological activity. The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for studying these interactions.
Caption: Reaction pathway of this compound with a cysteine nucleophile.
References
- 1. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for trans-EKODE-(E)-Ib
For researchers, scientists, and drug development professionals handling trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product, adherence to strict safety and disposal protocols is paramount. This guide provides essential information for the safe handling and proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Formal Name | 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid |
| Synonyms | 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid |
| CAS Number | 478931-82-7 |
| Molecular Formula | C18H30O4 |
| Molecular Weight | 310.4 g/mol |
| Formulation | A solution in ethanol (B145695) |
| Storage | -20°C |
| Signal Word | Danger |
Hazard Identification and Safety Precautions
This compound is classified as a dangerous good for transport and carries the signal word "Danger".[1] The primary hazards are associated with its formulation in ethanol, which is a flammable liquid.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.[1]
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P370+P378: In case of fire: Use appropriate media to extinguish.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Proper Disposal Procedures
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following procedures are based on the known hazards of its ethanol solvent and general best practices for laboratory chemical waste management.
Step-by-Step Disposal Guidance:
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding chemical waste disposal. Local regulations may vary.
-
Waste Segregation:
-
Liquid Waste: Collect all unused solutions of this compound and any solvent rinses in a designated, properly labeled hazardous waste container for flammable liquids. The container should be made of a material compatible with ethanol.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled waste bag for contaminated solid waste.
-
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name ("this compound in ethanol"), the associated hazards (Flammable Liquid, Irritant), and the date.
-
Storage of Waste: Store waste containers in a cool, dry, well-ventilated area away from sources of ignition, pending collection by your institution's EHS personnel.
Logical Relationship for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision pathway for segregating and disposing of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
